Risvodetinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2031185-00-7 |
|---|---|
Molecular Formula |
C33H34N8O2 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[4-methyl-3-[[4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39) |
InChI Key |
ADGOPPKEIZXKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C |
Origin of Product |
United States |
Foundational & Exploratory
Risvodetinib's Mechanism of Action in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Risvodetinib (formerly IkT-148009) is an investigational, orally administered, selective small-molecule inhibitor of the c-Abl non-receptor tyrosine kinase, being developed as a potential disease-modifying therapy for Parkinson's disease. The central hypothesis behind its development is that by inhibiting the overactivation of c-Abl, this compound can mitigate downstream pathological processes that are central to the initiation and progression of Parkinson's disease. These processes include the aggregation of alpha-synuclein (α-synuclein), neuronal cell death, and neuroinflammation. Preclinical studies have demonstrated the potential of this compound to halt disease progression and reverse functional loss.[1][2][3] Recent Phase 2 clinical trial data has provided the first evidence of a reduction in α-synuclein pathology in patients with Parkinson's disease, alongside a favorable safety profile.[4][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by available preclinical and clinical data.
The Role of c-Abl Kinase in Parkinson's Disease Pathophysiology
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and migration.[6] In the context of neurodegenerative diseases, particularly Parkinson's disease, c-Abl has been identified as a key mediator of pathogenic cascades triggered by oxidative stress.[6][7][8][9] Overactivity of c-Abl is believed to contribute significantly to the neurodegenerative process in Parkinson's disease.[10]
The pathogenic role of activated c-Abl in Parkinson's disease is thought to be mediated through several key mechanisms:
-
Phosphorylation of α-synuclein: Activated c-Abl can directly phosphorylate α-synuclein. This post-translational modification is believed to promote the misfolding and aggregation of α-synuclein into the toxic oligomers and fibrils that form Lewy bodies, a hallmark pathology of Parkinson's disease.[6]
-
Impairment of Autophagy: The c-Abl signaling pathway has been implicated in the inhibition of autophagy, the cellular process responsible for clearing aggregated proteins.[11] By impairing this clearance mechanism, activated c-Abl may contribute to the accumulation of toxic α-synuclein aggregates.
-
Promotion of Neuroinflammation: Activated c-Abl can contribute to neuroinflammatory processes, which are increasingly recognized as a significant component of Parkinson's disease pathology.
-
Induction of Apoptosis: Overactive c-Abl can trigger programmed cell death (apoptosis) in dopaminergic neurons, the primary cell type lost in Parkinson's disease.[11]
This compound's Proposed Mechanism of Action
This compound is designed to be a potent and selective inhibitor of c-Abl kinase.[12] By blocking the kinase activity of c-Abl, this compound is hypothesized to interrupt the downstream pathological events that drive Parkinson's disease. The intended therapeutic effects of this compound include:
-
Reducing α-synuclein Pathology: By inhibiting the c-Abl-mediated phosphorylation of α-synuclein, this compound is expected to decrease its aggregation and promote its clearance.[13]
-
Protecting Dopaminergic Neurons: Through the inhibition of apoptotic pathways and the restoration of cellular protective mechanisms, this compound aims to prevent the loss of dopaminergic neurons.[2][10][14]
-
Restoring Neuroprotective Mechanisms: By modulating the c-Abl signaling pathway, this compound may help to restore cellular homeostasis and neuroprotective functions within the brain and gastrointestinal tract.[2][3]
The following diagram illustrates the proposed mechanism of action of this compound in the context of Parkinson's disease pathology.
Caption: this compound inhibits c-Abl activation, blocking downstream pathological cascades.
Preclinical Evidence
Preclinical studies in various animal models of Parkinson's disease have provided the foundational evidence for the therapeutic potential of this compound. These studies have demonstrated that inhibition of c-Abl by this compound can lead to a substantial reduction in α-synuclein aggregate pathology, prevent the loss of dopaminergic neurons, and result in the reversal of functional deficits.[1]
Clinical Development: The Phase 2 '201 Trial'
The '201 Trial' (NCT05424276) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the safety, tolerability, and efficacy of this compound in patients with early-stage, untreated Parkinson's disease.[5][15]
Experimental Protocol
-
Participants: The trial enrolled 126 individuals with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[4][15]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three once-daily oral doses of this compound (50 mg, 100 mg, or 200 mg) or a placebo for 12 weeks.[1][5]
-
Primary Endpoints: The primary endpoint was safety and tolerability, assessed by monitoring treatment-emergent adverse events, cardiovascular safety, and laboratory analyses.[1]
-
Secondary Endpoints: A hierarchy of 15 secondary endpoints was used to evaluate the potential benefits on motor and non-motor functions, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[1][5]
-
Exploratory Endpoints: Biomarker analysis included the assessment of α-synuclein pathology in skin biopsies and cerebrospinal fluid/plasma analysis using a seed-amplification assay.[1]
Key Findings
The '201 Trial' yielded significant findings that support the proposed mechanism of action of this compound.
4.2.1. Safety and Tolerability
The trial met its primary safety endpoint, with this compound demonstrating a safety and tolerability profile comparable to placebo.[4][5] The completion rate for the 12-week dosing period was high at 95%, with 99% dosing compliance.[4]
| Adverse Event Profile | This compound (All Doses) | Placebo |
| Completion Rate | 95% | - |
| Dosing Compliance | 99% | - |
| Common AEs (nausea, diarrhea, etc.) | Frequency similar to placebo | - |
| Falls (Reported as AE) | Nearly 5-fold reduction | - |
| Data from the Phase 2 '201 Trial' as reported in October 2025.[4] |
4.2.2. Efficacy Outcomes
While the trial was not powered for definitive efficacy, it showed promising signals of functional improvement.
| Efficacy Measure | Dose | Outcome |
| MDS-UPDRS Part 2 (Motor Experiences of Daily Living) | 100 mg | Nominal statistical significance |
| Schwab and England ADL Scale | 50 mg | Nominal statistical significance |
| ADL: Activities of Daily Living. Data from the Phase 2 '201 Trial' as reported in October 2025.[5] |
An approximate dose-response trend was observed for the MDS-UPDRS Part 2 scores.[5] Notably, 13 of the 15 secondary outcome measures showed a numerical trend favoring this compound over placebo.[5]
4.2.3. Biomarker Evidence
Exploratory biomarker analysis provided the most direct evidence of this compound's target engagement and disease-modifying potential. A dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition was observed in a subset of patients.[4][5] This is the first time an experimental treatment has demonstrated a reduction in the underlying alpha-synuclein pathology of Parkinson's disease.[4]
The following diagram illustrates the workflow of the '201 Trial'.
Caption: Workflow of the Phase 2 '201' clinical trial for this compound.
Future Directions
The promising results from the Phase 2 '201 Trial' have paved the way for further clinical development of this compound. An end-of-Phase 2 meeting with the U.S. Food and Drug Administration (FDA) has taken place to discuss the design of a Phase 3 program.[10] Future studies will likely aim to confirm the clinical efficacy and durability of response, as well as to further validate the effect of this compound on the alpha-synuclein burden in a larger patient population over a longer duration.[5]
Conclusion
This compound represents a novel and promising therapeutic approach for Parkinson's disease by targeting the underlying pathological mechanism of c-Abl kinase activation. The convergence of a well-defined mechanism of action, supportive preclinical data, and encouraging Phase 2 clinical trial results, particularly the unprecedented reduction in alpha-synuclein pathology, positions this compound as a leading candidate for a disease-modifying therapy in Parkinson's disease. Further investigation in pivotal Phase 3 trials is eagerly anticipated by the scientific and medical communities.
References
- 1. neurology.org [neurology.org]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. neurologylive.com [neurologylive.com]
- 4. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 5. neurologylive.com [neurologylive.com]
- 6. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 9. c-Abl and Parkinson's Disease: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. mdpi.com [mdpi.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 14. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]
- 15. Inhibikase Therapeutics Completes Enrollment of the Phase 2 ‘201’ Trial Evaluating this compound in Untreated Parkinson’s Disease :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
The Inhibition of c-Abl Kinase by Risvodetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvodetinib (formerly IKT-148009) is a selective, orally active, and brain-penetrant small molecule inhibitor of the c-Abl tyrosine kinase.[1] It is currently under investigation as a potential disease-modifying therapy for Parkinson's disease and other neurodegenerative disorders.[2][3] The core mechanism of this compound revolves around the inhibition of c-Abl, a non-receptor tyrosine kinase implicated in the pathogenesis of Parkinson's disease through its role in alpha-synuclein aggregation and neuronal cell death.[4][5] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the c-Abl kinase inhibition by this compound, detailed experimental methodologies, and a visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the c-Abl Signaling Pathway
In Parkinson's disease, oxidative stress and mitochondrial dysfunction are thought to trigger the activation of c-Abl kinase.[5][6] Activated c-Abl, in turn, phosphorylates key substrates that contribute to the pathological cascade of the disease. One of the primary substrates is alpha-synuclein, a protein that, when phosphorylated at tyrosine 39, exhibits an increased propensity to aggregate, forming the neurotoxic Lewy bodies characteristic of Parkinson's disease.[5][6] Furthermore, activated c-Abl can phosphorylate and inactivate Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control.[6][7] This inactivation leads to the accumulation of damaged mitochondria and cellular stress, ultimately contributing to neuronal death. This compound acts as a competitive inhibitor at the ATP-binding site of c-Abl, preventing the phosphorylation of its downstream targets and thereby mitigating the pathological cascade.[8]
Quantitative Data
Biochemical Potency and Selectivity
This compound demonstrates high potency for c-Abl1 and its related isoform c-Abl2 (Arg), with significantly lower activity against other kinases, indicating its selectivity.
| Target Kinase | IC50 (nM) | Reference |
| c-Abl1 | 33 | [9][10] |
| c-Abl2/Arg | 14 | [9][10] |
| c-Kit | 2975 | [10] |
| PDGFRα | 1009 | [10] |
| PDGFRβ | 881 | [10] |
Preclinical Efficacy in Animal Models
In preclinical studies using mouse models of Parkinson's disease, this compound has shown significant neuroprotective effects.
| Animal Model | Treatment | Key Findings | Reference |
| MPTP-induced acute neurotoxicity mouse model | 100 mg/kg, p.o., daily for 10 days | Robust functional rescue and significant protection of dopaminergic (DA) neurons. Prevented ≥85% of nigrostriatal DA neuron degeneration. | [9] |
| Inherited Parkinson's disease mouse model | 50 or 100 mg/kg, p.o., daily for 8 or 20 weeks | Recovery of nigrostriatal neurodegeneration and reduction of phosphorylated α-synuclein. | [9] |
| Sporadic Parkinson's disease mouse model | 100 mg/kg, p.o., once a day, 5 times per week for 6 months | Effective neuroprotection and reduction of α-synuclein pathology. | [9] |
Clinical Trial Data (Phase 1)
A Phase 1 study in healthy volunteers and Parkinson's disease patients evaluated the safety, tolerability, and pharmacokinetics of this compound.
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
| Phase 1 (SAD) | Healthy Volunteers | Single doses from 12.5 to 325 mg | Favorable safety profile, no clinically meaningful adverse events. Pharmacokinetics were approximately linear between 12.5 mg and 200 mg. | [11] |
| Phase 1 (MAD) | Healthy Volunteers | 25 to 200 mg daily for 7 days | Well-tolerated with no serious adverse events. | [11] |
| Phase 1 (MAD-PD) | Parkinson's Disease Patients | 50 to 100 mg daily for 7 days | Well-tolerated, no worsening of symptoms in patients on anti-PD medications. | [11] |
Experimental Protocols
Biochemical Assay: LanthaScreen® Kinase Binding Assay
This protocol describes a representative method for determining the IC50 of this compound against c-Abl kinase.
Objective: To measure the binding affinity of this compound to c-Abl kinase.
Materials:
-
c-Abl Kinase (recombinant)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
Kinase Buffer
-
This compound (serially diluted)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer. Prepare a serial dilution of this compound.
-
Assay Assembly:
-
Add 4 µL of the this compound serial dilution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Alpha-Synuclein Aggregation Assay
This protocol outlines a representative method for assessing the effect of this compound on alpha-synuclein aggregation in a neuronal cell model.
Objective: To quantify the reduction of alpha-synuclein aggregates in cells treated with this compound.
Materials:
-
ReNcell VM human neural progenitor cells
-
Laminin-coated 96-well plates
-
Differentiation medium
-
Adenovirus encoding wild-type human alpha-synuclein
-
This compound (serially diluted)
-
Primary antibodies: anti-aggregated alpha-synuclein (MJFR14) and anti-total alpha-synuclein (Syn205)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Culture and Differentiation: Seed ReNcell VM cells on laminin-coated 96-well plates and differentiate them into a neuronal phenotype.
-
Transduction: Transduce the differentiated cells with an adenovirus encoding wild-type human alpha-synuclein to induce its overexpression.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 6 days).
-
Immunocytochemistry:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against aggregated and total alpha-synuclein.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the intensity and area of aggregated alpha-synuclein (MJFR14 signal) relative to the total alpha-synuclein (Syn205 signal) and normalize to the cell number (DAPI count).
Conclusion
This compound is a promising c-Abl kinase inhibitor with a well-defined mechanism of action targeting a key pathological pathway in Parkinson's disease. Preclinical data have demonstrated its potency, selectivity, and efficacy in relevant animal models. Early-phase clinical trials have established a favorable safety and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other c-Abl inhibitors in the context of neurodegenerative diseases. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound as a disease-modifying treatment for Parkinson's disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. innoprot.com [innoprot.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Risvodetinib (IkT-148009) discovery and development
An In-depth Technical Guide on the Discovery and Development of Risvodetinib (IKT-148009)
Introduction
This compound, formerly known as IKT-148009, is an investigational, orally administered, brain-penetrant small molecule developed as a potential disease-modifying therapy for neurodegenerative disorders, with a primary focus on Parkinson's disease (PD).[1][2] Developed initially by Inhibikase Therapeutics and later by ABLi Therapeutics, a spin-off from Inhibikase, this compound is a potent and selective inhibitor of the c-Abl non-receptor tyrosine kinase.[3][4] The therapeutic rationale is based on the role of c-Abl activation in the pathological cascade of Parkinson's disease, including the aggregation of alpha-synuclein and subsequent neuronal death.[5][6][7] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound.
Discovery and Rationale
The discovery of this compound is rooted in the identification of c-Abl kinase as a critical mediator in the pathogenesis of Parkinson's disease.[8][9] In PD, the misfolding and aggregation of the alpha-synuclein protein activate the stress-response enzyme c-Abl.[5] Activated c-Abl then phosphorylates alpha-synuclein, promoting the formation of toxic aggregates that are a hallmark of the disease.[5] Furthermore, c-Abl activation triggers downstream pathways that impair mitochondrial function by inactivating the protein Parkin, disrupt cellular repair mechanisms, and ultimately lead to the death of dopaminergic neurons.[5]
This compound was designed as a competitive inhibitor that binds to the c-Abl active site with high selectivity, preventing it from interacting with its normal substrates.[10] By blocking c-Abl, this compound aims to:
-
Halt the phosphorylation and accumulation of toxic alpha-synuclein.[5]
-
Restore Parkin function, enabling the clearance of toxic proteins and damaged mitochondria.[5]
-
Protect neurons from the degenerative process, thereby slowing or stopping disease progression.[3][5]
The molecule was specifically developed to achieve high penetration of the blood-brain barrier to effectively target c-Abl within the central nervous system.[8][11]
Mechanism of Action Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the c-Abl kinase, which plays a central role in the neurodegenerative cascade of Parkinson's disease.
Caption: this compound inhibits c-Abl to block neurodegeneration.
Preclinical Development
Preclinical studies in multiple animal models of Parkinson's disease demonstrated the potential of this compound as a disease-modifying agent.[12] In mouse models mimicking both heritable and sporadic forms of PD, once-daily oral administration of this compound was shown to halt disease progression, protect dopaminergic neurons from degeneration, and lead to the recovery of motor function.[7][12] These studies confirmed that the drug could effectively cross the blood-brain barrier and suppress c-Abl activation in the brain.[7]
| Parameter | Value | Source |
| Target | c-Abl1, c-Abl2/Arg | [11] |
| IC50 (c-Abl1) | 33 nM | [11] |
| IC50 (c-Abl2/Arg) | 14 nM | [11] |
| Animal Model | MPTP acute neurotoxicity mouse model | [11] |
| Outcome | Robust functional rescue and significant protection of dopaminergic neurons. | [11] |
| Animal Model | Inherited PD mouse model | [11] |
| Outcome | Recovered nigrostriatal neurodegeneration and reduced phosphorylated α-synuclein. | [11] |
| Animal Model | Sporadic PD mouse model | [11] |
| Outcome | Effective neuroprotection and reduction of α-synuclein pathology. | [11] |
Clinical Development
The clinical development of this compound has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Caption: Clinical development workflow of this compound for Parkinson's Disease.
Phase 1 Clinical Trials
A Phase 1 study (NCT04350177) was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy older adults and individuals with Parkinson's disease.[2][8][9]
| Trial Phase | Study Design | Participants | Doses | Key Findings |
| Phase 1 | Randomized, Placebo-Controlled | 94 healthy volunteers, 14 participants with PD | SAD: 12.5 mg to 325 mg (single dose). MAD: 25 mg to 200 mg (daily for 7 days). | Favorable safety and tolerability; No serious adverse events; Confirmed blood-brain barrier penetration; Approximately linear pharmacokinetics. |
Experimental Protocol: Phase 1 Trial (NCT04350177)
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.[9]
-
Design: The study consisted of three parts: a Single Ascending Dose (SAD) study in healthy volunteers, a Multiple Ascending Dose (MAD) study in healthy volunteers, and a MAD study in participants with mild-to-moderate PD (MAD-PD).[9] Participants were randomized 3:1 to receive this compound or a placebo.[9]
-
Population: Healthy volunteers (aged 45-70) and participants with mild-to-moderate Parkinson's disease.[8]
-
Intervention:
-
Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory tests, and vital signs. Characterization of single and multiple-dose pharmacokinetics (Cmax, AUC).[9]
-
Exploratory Measures: For PD participants, outcomes included clinical measures of PD status and cerebrospinal fluid (CSF) concentration of the drug.[9]
Phase 2 '201' Trial
The '201' Trial (NCT05424276) was a pivotal study to evaluate this compound in untreated, early-stage Parkinson's disease patients.[13]
| Trial Phase | Study Design | Participants | Doses | Key Findings |
| Phase 2 | Randomized, Double-Blind, Placebo-Controlled, Multi-Center | 126 untreated Parkinson's disease patients | 50 mg, 100 mg, 200 mg (once daily for 12 weeks) | Primary Endpoint (Safety): Met. Favorable safety and tolerability profile comparable to placebo. Secondary Endpoints (Efficacy): Did not demonstrate improvement in the primary hierarchical efficacy measure (MDS-UPDRS Parts 2+3).[14][15] However, showed nominal statistical significance on MDS-UPDRS Part 2 (motor experiences of daily living) and Schwab and England Activities of Daily Living scales at specific doses.[16] Exploratory Endpoint: Showed a dose-dependent reduction in cutaneous neuronal alpha-synuclein pathology.[16][17] |
Experimental Protocol: Phase 2 '201' Trial (NCT05424276)
-
Objective: To assess the safety, tolerability, and clinical efficacy of three different doses of this compound.[13]
-
Design: A 12-week, randomized, double-blind, multi-center, placebo-controlled trial.[13]
-
Population: 126 participants with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[13][17]
-
Intervention: Participants were randomly assigned to receive once-daily oral doses of 50 mg, 100 mg, or 200 mg of this compound, or a placebo, for 12 weeks.[3]
-
Primary Outcome Measures: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events.[1]
-
Secondary Outcome Measures: A hierarchy of 15 functional assessments, with the primary efficacy measure being the sum of Parts 2 and 3 of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[15][16] Other measures included the Schwab and England Activities of Daily Living (SEADL) scale.[16]
-
Exploratory Measures: Biomarker analysis, including quantification of alpha-synuclein deposition in cutaneous nerve fibers from skin biopsies.[1][16]
Development Status and Other Indications
In early 2025, Inhibikase Therapeutics announced that while the Phase 2 trial met its primary safety endpoint, it failed to demonstrate a statistically significant improvement in the primary efficacy endpoint.[14][15] Consequently, the company paused further development of this compound for Parkinson's disease to consider strategic options.[14]
Subsequently, ABLi Therapeutics was formed as a spin-off to continue the development of this compound, highlighting the reduction in alpha-synuclein pathology as the first time an experimental therapy had achieved this and expressing intent to proceed toward a Phase 3 program after meetings with the FDA.[3][17]
This compound has also received Orphan Drug Designation from the U.S. FDA for the treatment of Multiple System Atrophy (MSA), an aggressive and rare form of Parkinsonism that also involves alpha-synuclein pathology.[18][19]
Logical Relationships in Development
The development and ownership of this compound have evolved over time, involving multiple corporate entities and regulatory interactions.
Caption: Key entities and milestones in this compound's development.
Conclusion
This compound (IKT-148009) represents a targeted therapeutic approach for Parkinson's disease, aiming to modify the underlying disease course by inhibiting the c-Abl kinase. Preclinical studies provided a strong rationale for its development, demonstrating neuroprotective effects in relevant animal models. Clinical trials have confirmed that the drug is safe and well-tolerated and successfully engages its target, evidenced by the reduction of alpha-synuclein pathology in skin biopsies from Parkinson's patients.[17] However, the Phase 2 '201' trial did not meet its primary functional efficacy endpoint, leading to a pause in its development by Inhibikase Therapeutics for this indication.[14] The subsequent formation of ABLi Therapeutics to advance the program suggests a continued belief in its potential, focusing on the promising biomarker data.[3][4] The future of this compound will likely depend on the design of a Phase 3 trial that can translate the observed reduction in pathology into clear clinical benefits for patients.
References
- 1. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 6. Biotech Inhibikase develops new drug for Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 7. Tyrosine kinase inhibitor suppresses neurodegeneration in Parkinson's disease | BioWorld [bioworld.com]
- 8. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]
- 9. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibikase Therapeutics Initiates Development of Second Generation c-Abl inhibitors and names IkT-148009 as this compound [prnewswire.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibikase Therapeutics Announces Publication Demonstrating Potential for c-Abl as a Key Therapeutic Target in Parkinson's Disease and Related Disorders [prnewswire.com]
- 13. Inhibikase Therapeutics Completes Enrollment of the Phase 2 ‘201’ Trial Evaluating this compound in Untreated Parkinson’s Disease :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. neurologylive.com [neurologylive.com]
- 17. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 18. Inhibikase Therapeutics Receives FDA Orphan Drug Designation for this compound for the Treatment of Multiple System Atrophy :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 19. biospace.com [biospace.com]
Risvodetinib Target Validation in Alpha-Synuclein Pathology: A Technical Guide
This technical guide provides an in-depth analysis of the target validation for Risvodetinib, a selective c-Abl tyrosine kinase inhibitor, in the context of alpha-synuclein pathology, a hallmark of Parkinson's disease (PD) and other synucleinopathies. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Targeting c-Abl in Alpha-Synuclein Pathology
Alpha-synuclein (α-synuclein) is a protein central to the pathogenesis of Parkinson's disease.[1] In pathological conditions, it misfolds and aggregates, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which contribute to neuronal dysfunction and degeneration.[1] A key therapeutic strategy is to target the upstream cellular pathways that drive this toxic aggregation.
The non-receptor tyrosine kinase c-Abl has been identified as a critical mediator in the pathogenesis of PD.[2][3] Cellular stress, a known contributor to neurodegeneration, activates c-Abl.[4] This activation initiates a cascade of detrimental events, including the modification of α-synuclein, which promotes its toxic, disease-causing form.[5] Furthermore, activated c-Abl impairs the function of Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control and the clearance of misfolded proteins.[2][6] By phosphorylating Parkin, c-Abl inhibits its neuroprotective functions, leading to the accumulation of toxic substrates and contributing to neuronal death.[4][6]
This compound (formerly IkT-148009) is an orally administered, brain-penetrant, small-molecule inhibitor designed to selectively target c-Abl kinase.[7][8] By blocking c-Abl activity, this compound aims to restore the brain's natural neuroprotective mechanisms, enhance the clearance of pathological α-synuclein, and ultimately slow or halt the progression of the disease.[5][7]
Mechanism of Action of this compound
The central hypothesis for this compound's therapeutic effect is its ability to interrupt the pathogenic cycle driven by c-Abl activation. In Parkinson's disease, misfolded α-synuclein activates the stress-response enzyme c-Abl.[5] Activated c-Abl then perpetuates the disease process through two primary mechanisms:
-
Direct modification of α-synuclein , promoting the formation of toxic aggregates.[5]
-
Inactivation of Parkin , which disrupts cellular repair systems and the clearance of toxic proteins.[5]
This compound is a competitive inhibitor that binds to the c-Abl active site with high potency, preventing it from phosphorylating its substrates.[1] This inhibition is expected to restore Parkin function, enhance the clearance of toxic α-synuclein via the ubiquitin-proteasome system and autophagy, and allow nerve cells to recover.[5]
References
- 1. Inhibikase Therapeutics Initiates Development of Second Generation c-Abl inhibitors and names IkT-148009 as this compound :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 2. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 6. Inhibition of c-Abl Tyrosine Kinase as a Novel Therapy to Prevent PD Progression | Parkinson's Disease [michaeljfox.org]
- 7. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 8. mdsabstracts.org [mdsabstracts.org]
The Pharmacological Profile of Risvodetinib: A c-Abl Inhibitor for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvodetinib (formerly IkT-148009) is an orally administered, selective, and brain-penetrant small-molecule inhibitor of the non-receptor tyrosine kinase c-Abl.[1][2] It is under development for the treatment of Parkinson's disease (PD) and other related neurodegenerative disorders, such as Multiple System Atrophy (MSA).[3][4] Unlike current therapies for Parkinson's disease that primarily manage symptoms, this compound targets the underlying disease pathology, offering the potential to be a disease-modifying therapy.[5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
The core mechanism of this compound is the inhibition of c-Abl kinase.[1] In Parkinson's disease, oxidative stress and the accumulation of misfolded alpha-synuclein protein lead to the activation of c-Abl.[7][8] Activated c-Abl contributes to the neurodegenerative process through two primary pathways:
-
Phosphorylation of Alpha-Synuclein: c-Abl directly phosphorylates alpha-synuclein at tyrosine 39 (Y39).[9][10] This phosphorylation promotes the aggregation of alpha-synuclein into toxic oligomers and fibrils, which are the pathological hallmark of Parkinson's disease.[7] These aggregates impair cellular function and contribute to neuronal death.[7]
-
Inactivation of Parkin: c-Abl also phosphorylates the E3 ubiquitin ligase Parkin at tyrosine 143.[11][12] This phosphorylation event inhibits Parkin's function, which is crucial for the clearance of damaged mitochondria (mitophagy) and misfolded proteins.[12][13] The loss of Parkin activity leads to the accumulation of toxic substrates and cellular dysfunction.[11][12]
By inhibiting c-Abl, this compound is designed to prevent these pathological phosphorylation events.[5] This is expected to restore the normal clearance of alpha-synuclein and maintain the neuroprotective function of Parkin, thereby slowing or halting the progression of neurodegeneration in Parkinson's disease.[5][7] Preclinical studies have shown that this compound can reduce alpha-synuclein pathology and protect dopaminergic neurons.[2]
References
- 1. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neurologylive.com [neurologylive.com]
- 4. researchgate.net [researchgate.net]
- 5. ABLi releases Phase II this compound results for PD [clinicaltrialsarena.com]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 8. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
Risvodetinib: A c-Abl Inhibitor for Neuroprotection in Parkinson's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Risvodetinib (formerly IkT-148009) is a potent, selective, and brain-penetrant small-molecule inhibitor of c-Abl tyrosine kinase, under development as a potential disease-modifying therapy for Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, supported by a compilation of available preclinical and clinical data. The document details the underlying c-Abl signaling pathways implicated in PD pathogenesis and the therapeutic rationale for their inhibition. Furthermore, it outlines the experimental protocols for key preclinical and clinical studies and presents quantitative data in a structured format to facilitate scientific evaluation.
Introduction: The Role of c-Abl in Parkinson's Disease Pathogenesis
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein in Lewy bodies.[1] Emerging evidence points to the non-receptor tyrosine kinase c-Abl as a critical mediator in the pathogenesis of PD.[2] In response to cellular stress, including the presence of misfolded alpha-synuclein, c-Abl becomes activated, initiating a cascade of neurotoxic events.[1]
Activated c-Abl contributes to neurodegeneration through several mechanisms:
-
Phosphorylation and Stabilization of Alpha-Synuclein: c-Abl directly phosphorylates alpha-synuclein at tyrosine 39 (pY39), which promotes its aggregation and impairs its clearance.[3]
-
Inhibition of Parkin Function: c-Abl phosphorylates Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control and the clearance of damaged proteins. This phosphorylation inhibits Parkin's neuroprotective functions.
-
Activation of Pro-inflammatory Pathways: c-Abl activation can trigger downstream pro-inflammatory signaling cascades, including the p38α MAPK and NLRP3 inflammasome pathways, leading to microglial activation and chronic neuroinflammation.[4][5]
This compound is designed to cross the blood-brain barrier and inhibit c-Abl kinase activity within the central nervous system, thereby targeting a key pathological hub in PD.[6]
Mechanism of Action of this compound
By inhibiting c-Abl, this compound is hypothesized to exert its neuroprotective effects through the restoration of key cellular homeostatic processes. The proposed mechanism involves:
-
Reduced Alpha-Synuclein Pathology: Inhibition of c-Abl is expected to decrease the phosphorylation of alpha-synuclein at Y39, thereby reducing its aggregation and promoting its clearance through mechanisms like the ubiquitin-proteasome system and autophagy.[1]
-
Restoration of Parkin Function: By preventing the inhibitory phosphorylation of Parkin, this compound may restore its ability to clear dysfunctional mitochondria and misfolded proteins, thus protecting neurons from cell death.[1]
-
Suppression of Neuroinflammation: Through the dampening of c-Abl-mediated downstream signaling, this compound may reduce the activation of microglia and the production of pro-inflammatory cytokines.[7]
The following diagram illustrates the central role of c-Abl in PD pathogenesis and the proposed mechanism of action for this compound.
Figure 1. c-Abl Signaling Pathway in Parkinson's Disease and this compound's Mechanism of Action.
Quantitative Data from Clinical Trials
This compound has been evaluated in Phase 1 and Phase 2 clinical trials. The '201 Trial' was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the safety, tolerability, and efficacy of this compound in patients with untreated Parkinson's disease.[7]
Phase 2 '201 Trial' Efficacy Data
The following tables summarize the available efficacy data from the '201 Trial'. It is important to note that the full, peer-reviewed publication of these results is not yet available. The data presented here are from a conference abstract and an analysis of a small, unblinded subset of patients.[7][8]
Table 1: Change in MDS-UPDRS Scores (Unblinded Data from 11 Patients) [8]
| Treatment Group | N | Baseline MDS-UPDRS (Parts 2+3) | Mean Change from Baseline at 12 Weeks | Difference vs. Placebo |
| Placebo | 3 | Not Reported | +1.7 | - |
| This compound 50 mg | 3 | Not Reported | +1.7 | 0.0 |
| This compound 100 mg | 2 | Not Reported | -1.3 | -3.0 |
| This compound 200 mg | 3 | Not Reported | -8.7 | -10.4 |
Table 2: Key Secondary Endpoints with Nominal Statistical Significance (Full Cohort) [7][9]
| Endpoint | Dose | Outcome |
| MDS-UPDRS Part 2 (Activities of Daily Living) | 100 mg | Reached nominal statistical significance |
| Schwab & England Activities of Daily Living (SEADL) Scale | 50 mg | Reached nominal statistical significance |
Biomarker Data: Cutaneous Alpha-Synuclein
Exploratory biomarker analysis from the '201 Trial' showed a dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition in a subset of patients.[7][10] Quantitative details of this reduction have not been publicly released.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Preclinical Evaluation: MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used acute model of Parkinson's disease to study neurodegeneration and evaluate neuroprotective therapies.[3][11]
Protocol Overview:
-
Animal Model: C57BL/6 mice are typically used due to their sensitivity to MPTP.
-
MPTP Administration: A common regimen involves four intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 18-20 mg/kg) at 2-hour intervals.[3] All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
-
This compound Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., daily) starting before or after MPTP administration and continuing for a defined period.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod, pole test, and open field test to measure coordination, balance, and locomotor activity.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC, HVA) in striatal tissue samples.
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum. Alpha-synuclein antibodies (total and phosphorylated) are used to assess pathology.
The following diagram outlines the general workflow for a preclinical study of this compound in the MPTP mouse model.
Figure 2. Preclinical Experimental Workflow for this compound in the MPTP Mouse Model.
Clinical Trial Protocol: Phase 2 '201 Trial'
The '201 Trial' (NCT05424276) was a multicenter, randomized, double-blind, placebo-controlled study.[12][13]
Protocol Overview:
-
Participants: 120 individuals with early-stage, untreated Parkinson's disease.[13]
-
Randomization: Participants were randomized 1:1:1:1 to receive one of three doses of this compound or a placebo.[13]
-
Treatment: Oral doses of 50 mg, 100 mg, or 200 mg of this compound, or placebo, administered once daily for 12 weeks.[12]
-
Primary Endpoints: Safety and tolerability, assessed by monitoring treatment-emergent adverse events, cardiovascular safety, and standard laboratory analyses.[12]
-
Secondary Endpoints: A hierarchy of 15 endpoints evaluating motor and non-motor function, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts 1, 2, and 3, and the Schwab & England Activities of Daily Living (SEADL) scale.[7]
-
Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma assessment by seed-amplification assay and skin biopsy for the analysis of alpha-synuclein pathology.[13]
Biomarker Analysis: Alpha-Synuclein Seed Amplification Assay (SAA)
The alpha-synuclein SAA is a highly sensitive in vitro assay that detects the presence of pathological, "seeding-competent" alpha-synuclein aggregates in biological fluids.[14]
Protocol Overview:
-
Sample Collection: Cerebrospinal fluid is collected via lumbar puncture.
-
Assay Principle: A small amount of the patient's CSF is added to a reaction mixture containing recombinant alpha-synuclein monomer.
-
Amplification: The mixture is subjected to cycles of shaking and incubation, causing any pathological alpha-synuclein "seeds" from the CSF to induce the misfolding and aggregation of the recombinant protein.
-
Detection: The formation of amyloid fibrils is monitored in real-time using a fluorescent dye, such as Thioflavin T, which binds to the aggregates and emits a detectable signal.
-
Data Analysis: The kinetics of the fluorescent signal (e.g., lag time, maximum intensity) are analyzed to determine a positive or negative result for the presence of pathological alpha-synuclein.
The following diagram illustrates the workflow of the alpha-synuclein seed amplification assay.
References
- 1. neurology.org [neurology.org]
- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modelorg.com [modelorg.com]
- 4. c-Abl–p38α signaling plays an important role in MPTP-induced neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of c-Abl kinase in microglial activation of NLRP3 inflammasome and impairment in autolysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. Inhibikase Therapeutics Highlights Unblinded Functional Analysis from the 201 Trial of this compound in Untreated Parkinson’s Disease and Provides Update on Ongoing Enrollment :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 9. This compound (ABLi-148009) / Inhibikase, Clintrex, ABLi Therapeutics [delta.larvol.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. mdsabstracts.org [mdsabstracts.org]
- 14. Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid | Springer Nature Experiments [experiments.springernature.com]
Risvodetinib: A Technical Deep Dive into Early Research and Therapeutic Promise
For Immediate Release to the Scientific Community
This technical guide synthesizes the burgeoning body of preclinical and clinical research on Risvodetinib (formerly IkT-148009), a novel, orally active, and brain-penetrant c-Abl tyrosine kinase inhibitor. Developed by ABLi Therapeutics (licensed from Inhibikase Therapeutics), this compound is emerging as a potential disease-modifying therapy for Parkinson's disease (PD) by targeting the underlying neuropathological mechanisms. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative findings from early-phase studies, details experimental methodologies, and visualizes the critical pathways and processes involved.
Core Mechanism of Action: Targeting the c-Abl Kinase Pathway
In the pathophysiology of Parkinson's disease, the misfolding and aggregation of the alpha-synuclein protein are central toxic events. These aggregates activate the stress-response enzyme, c-Abelson (c-Abl) tyrosine kinase. The activation of c-Abl initiates a destructive cascade, including the modification of alpha-synuclein into a more toxic form, the impairment of crucial cellular maintenance proteins like Parkin, and the ultimate demise of dopaminergic neurons.[1]
This compound is designed to potently and selectively inhibit c-Abl kinase.[1][2][3][4][5] By blocking this molecular "on-switch," this compound aims to restore the brain's natural neuroprotective processes.[1][6] This inhibition is expected to facilitate the clearance of toxic alpha-synuclein via endogenous mechanisms like the ubiquitin-proteasome system and autophagy, restore Parkin function to maintain mitochondrial health, and ultimately halt or even reverse the neurodegenerative process.[1] Preclinical studies have shown that this mechanism leads to improvements in both motor and non-motor functions.[1]
Quantitative Data Summary
Preclinical Efficacy
The foundational research for this compound demonstrated its potency in enzymatic assays and significant neuroprotective effects in established animal models of Parkinson's disease.
| Parameter | Value | Target/Model | Source |
| IC50 | 33 nM | c-Abl1 | [7] |
| IC50 | 14 nM | c-Abl2/Arg | [7] |
| Neuroprotection | ≥85% | Nigrostriatal DA neurons in sporadic PD mouse model | [7] |
| Administration | 100 mg/kg, p.o. | MPTP acute neurotoxicity mouse model | [7] |
| Administration | 50 or 100 mg/kg, p.o. | Inherited PD mouse model | [7] |
Phase 1 Clinical Trial (NCT04350177)
This first-in-human study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy older adults and individuals with mild-to-moderate Parkinson's disease.
| Study Arm | Doses Administered | Key Findings | Source |
| Single Ascending Dose (SAD) | 12.5 mg to 325 mg | Favorable safety and tolerability; no serious adverse events. Pharmacokinetics were approximately linear between 12.5 mg and 200 mg for Cmax and AUC0-inf. | [3][8][9][10] |
| Multiple Ascending Dose (MAD) - Healthy | 25 mg to 200 mg (daily for 7 days) | Well-tolerated with a favorable safety profile. High drug exposure relative to other kinase inhibitors. | [8][9][10] |
| Multiple Ascending Dose (MAD) - PD Patients | 50 mg and 100 mg (daily for 7 days) | No exacerbation of PD symptoms or drug-related adverse events. Confirmed penetration into the central nervous system via cerebrospinal fluid analysis. | [8][9] |
Phase 2 '201 Trial' (NCT05424276)
The '201 Trial' was a pivotal study assessing this compound as a monotherapy in untreated early-stage Parkinson's disease patients over a 12-week period.
| Parameter | Result | Details | Source |
| Participants | 126 | Randomized 1:1:1:1 to placebo or one of three active doses. | [6][11][12][13] |
| Doses | 50 mg, 100 mg, 200 mg (once daily) | Oral administration. | [4][12][13][14] |
| Primary Endpoint | Met (Safety & Tolerability) | Adverse event profile was similar to placebo. | [12][13][14] |
| Completion Rate | 95% | High adherence to the 12-week dosing regimen. | [11][12][13][14] |
| Dosing Compliance | 99% | Excellent patient compliance. | [11][12][13] |
| Secondary Endpoint (MDS-UPDRS Part 2) | Nominal Statistical Significance | Achieved at the 100 mg dose. | [11][14] |
| Secondary Endpoint (Schwab & England ADL) | Nominal Statistical Significance | Achieved at the 50 mg dose. | [11][14] |
| Exploratory Biomarker | Dose-dependent reduction | Reduction in cutaneous neuronal alpha-synuclein deposition observed in skin biopsies. | [11][14] |
Experimental Protocols
Preclinical Neuroprotection Studies
-
MPTP Acute Neurotoxicity Mouse Model : This model simulates the acute loss of dopaminergic neurons seen in Parkinson's disease. Mice were treated with this compound (100 mg/kg, p.o., daily for 10 days) alongside the administration of the neurotoxin MPTP. The primary outcomes measured were the protection of dopaminergic neurons from degeneration and the reduction in the loss of dopamine and its metabolites (DOPAC, HVA, 3MT), assessed through behavioral tests and post-mortem brain tissue analysis.[7]
-
Inherited and Sporadic PD Mouse Models : To assess therapeutic potential in chronic neurodegeneration, mouse models representing inherited (e.g., genetic mutations) and sporadic forms of PD were used. This compound was administered orally once daily for extended periods (e.g., 8-20 weeks or 6 months). Efficacy was determined by the recovery of nigrostriatal neurodegeneration and a reduction in phosphorylated alpha-synuclein in various brain regions, indicating a decrease in pathology.[7][9]
Phase 1 Clinical Trial (NCT04350177) Methodology
The Phase 1 study was a randomized, single-center trial conducted in three parts to rigorously assess the initial safety and pharmacokinetic profile of this compound.
Phase 2 '201 Trial' (NCT05424276) Methodology
This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and preliminary efficacy of this compound in untreated Parkinson's disease patients.
-
Participants : 120-126 individuals with early-stage PD who had not initiated dopaminergic therapy.[5][6][14]
-
Design : Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of this compound (50 mg, 100 mg, or 200 mg) or a matching placebo.[4][12][15]
-
Duration : Treatment was administered once daily for 12 weeks.[4][12][15]
-
Primary Endpoints : The main goals were to assess the safety and tolerability of this compound by monitoring the frequency and severity of treatment-emergent adverse events, cardiovascular safety, and standard laboratory analyses.[4][5][6][15]
-
Secondary & Exploratory Endpoints : A hierarchy of 15 secondary endpoints was used to evaluate potential clinical benefits on motor and non-motor functions, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[11][14] Biomarker analysis included skin biopsies to measure alpha-synuclein aggregate pathology and cerebrospinal fluid/plasma assessments.[6][15]
Conclusion and Future Directions
Early research findings for this compound are highly encouraging. The agent has demonstrated a potent and targeted mechanism of action in preclinical models. Phase 1 and 2 clinical trials have established a favorable safety and tolerability profile, even at exposures significantly higher than other approved c-Abl inhibitors.[12][13] Most notably, the Phase 2 '201 Trial' provided the first clinical evidence that an experimental therapy may reduce the underlying alpha-synuclein pathology of Parkinson's disease, a landmark achievement in the field.[11][12][13] While the trial was not powered for definitive efficacy, the signals of functional improvement on key scales are promising.[13][14] These results strongly support the continued investigation of this compound in larger, longer-term Phase 3 trials to confirm its clinical efficacy and disease-modifying potential.[14]
References
- 1. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. neurologylive.com [neurologylive.com]
- 4. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]
- 9. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 12. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 13. ABLi Therapeutics Reports Final Results from the Phase 2 ‘201 Trial’ Evaluating this compound for the Treatment of Parkinson’s Disease - BioSpace [biospace.com]
- 14. neurologylive.com [neurologylive.com]
- 15. neurology.org [neurology.org]
Risvodetinib's Impact on Dopaminergic Neuron Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvodetinib (formerly IkT-148009) is an orally active, selective, and brain-penetrant inhibitor of the non-receptor tyrosine kinase c-Abl.[1][2] Emerging evidence implicates the activation of c-Abl in the pathogenesis of Parkinson's disease (PD), making it a compelling therapeutic target for disease modification.[3][4] In preclinical models, this compound has demonstrated the ability to suppress c-Abl activation, protect dopaminergic neurons from degeneration, and reduce α-synuclein pathology.[1] This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and experimental protocols related to this compound's neuroprotective effects on dopaminergic neurons.
Mechanism of Action: c-Abl Inhibition in Parkinson's Disease
In the context of Parkinson's disease, the activation of c-Abl is a critical event in the neurodegenerative process.[5] Misfolded α-synuclein activates the stress-response enzyme c-Abl, which in turn phosphorylates α-synuclein, primarily at tyrosine 39 (pY39) and to a lesser extent at tyrosine 125 (pY125).[6][7] This phosphorylation promotes the aggregation of α-synuclein and impairs its clearance through cellular degradation pathways like autophagy and the proteasome.[6][8]
Furthermore, activated c-Abl inhibits the neuroprotective functions of Parkin, an E3 ubiquitin ligase, through phosphorylation.[6][9] This disruption of Parkin function leads to mitochondrial dysfunction and further contributes to neuronal cell death.[5][9]
This compound, by inhibiting c-Abl, is designed to interrupt this pathological cascade.[5] Its inhibition of c-Abl is expected to restore Parkin function, enhance the clearance of toxic α-synuclein aggregates, and ultimately promote the survival of dopaminergic neurons.[5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro c-Abl Kinase Inhibition
| Target Kinase | IC50 (nM) |
| c-Abl1 | 33[1] |
| c-Abl2/Arg | 14[1] |
| c-Kit | 2975[6] |
| PDGFRα | 1009[6] |
| PDGFRβ | 881[6] |
Table 2: Neuroprotective Efficacy in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Outcome | Result |
| This compound (100 mg/kg, p.o., daily for 10 days) | Dopaminergic Neuron Protection | Significant protection of dopaminergic neurons[1] |
| Dopamine and Metabolite Levels | Significantly reduced the MPTP-induced loss of dopamine, DOPAC, HVA, and 3MT[7] |
Table 3: Neuroprotective Efficacy in Inherited and Sporadic Mouse Models of Parkinson's Disease
| Mouse Model | Treatment Regimen | Key Findings |
| Inherited PD Model | 50 or 100 mg/kg, p.o., daily for 8 or 20 weeks | Recovers nigrostriatal neurodegeneration and reduces phosphorylated α-synuclein[1] |
| Sporadic PD Model | 100 mg/kg, p.o., once a day, 5 times per week for 6 months | Effective neuroprotection and reduction of α-synuclein pathology[1] |
Experimental Protocols
In Vitro c-Abl Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Abl1 and c-Abl2/Arg kinases.
-
Methodology: While the specific protocol for this compound is proprietary, a general kinase inhibition assay protocol involves:
-
Reagents: Recombinant human c-Abl1 and c-Abl2/Arg enzymes, a suitable substrate peptide (e.g., Abltide), ATP, and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
In Vivo Neuroprotection Studies in Mouse Models of Parkinson's Disease
References
- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Inhibikase Therapeutics Announces Publication Demonstrating Potential for c-Abl as a Key Therapeutic Target in Parkinson's Disease and Related Disorders :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Alpha synuclein post translational modifications: potential targets for Parkinson’s disease therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Risvodetinib in Preclinical Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Risvodetinib (also known as IK-175 or IkT-148009) in various animal models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of this compound in oncology and neurodegenerative diseases.
I. Introduction
This compound is a versatile small molecule inhibitor with two distinct therapeutic applications based on its targets. As IK-175 , it functions as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a key regulator of the tumor microenvironment.[1][2] By inhibiting AHR, IK-175 can stimulate an anti-tumor immune response, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[1][2][3][4]
In the context of neurodegenerative disorders, particularly Parkinson's disease, this compound is referred to as IkT-148009 . In this application, it acts as a selective inhibitor of c-Abl, a non-receptor tyrosine kinase.[5][6] The inhibition of c-Abl has been shown to protect dopaminergic neurons from degeneration and reduce α-synuclein pathology in animal models of Parkinson's disease.[5][6]
This document provides detailed information on the dosages, administration routes, and experimental protocols for using this compound in mouse models for both oncology and Parkinson's disease research.
II. Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules for this compound in various preclinical animal models.
Table 1: this compound (IK-175) Dosage in Oncology Animal Models
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Frequency | Study Duration | Key Findings |
| Mice with syngeneic CT26 tumors | Colorectal Cancer | 25 mg/kg | Oral | Daily | 7 days | Increased pro-inflammatory phenotype in the tumor microenvironment and tumor-draining lymph nodes.[1] |
| Syngeneic mouse models | Colorectal Cancer & Melanoma | Not specified | Oral | Not specified | Not specified | Demonstrated antitumor activity as a monotherapy and in combination with an anti-PD-1 antibody.[1][2] |
Table 2: this compound (IkT-148009) Dosage in Parkinson's Disease Animal Models
| Animal Model | Disease Model | Dosage | Administration Route | Dosing Frequency | Study Duration | Key Findings |
| Mouse | MPTP acute neurotoxicity | 100 mg/kg | Oral | Daily | 10 days | Protected against the degeneration of nigrostriatal dopaminergic neurons.[5] |
| Mouse | Inherited Parkinson's Disease | 50 or 100 mg/kg | Oral | Daily | 8 or 20 weeks | Recovered nigrostriatal neurodegeneration and reduced phosphorylated α-synuclein.[5] |
| Mouse | Sporadic Parkinson's Disease | 100 mg/kg | Oral | Once a day, 5 times per week | 6 months | Showed effective neuroprotection and reduced α-synuclein pathology.[5] |
III. Experimental Protocols
A. Oncology: In Vivo Efficacy Study in a Syngeneic Mouse Model of Colorectal Cancer
This protocol is a representative example based on the available data for evaluating the anti-tumor efficacy of this compound (IK-175).
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (commonly used for CT26 tumor models)
-
Age: 6-8 weeks
-
Sex: Female
2. Tumor Cell Line:
-
CT26 (murine colorectal carcinoma)
3. Materials:
-
This compound (IK-175)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
CT26 tumor cells
-
Sterile PBS
-
Syringes and gavage needles
-
Calipers for tumor measurement
4. Experimental Procedure:
-
Tumor Inoculation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Randomization:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Treatment Group: Administer this compound at 25 mg/kg body weight via oral gavage daily.
-
Control Group: Administer an equivalent volume of the vehicle via oral gavage daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
After the specified duration (e.g., 7 days for pharmacodynamic studies or longer for efficacy), euthanize the mice.
-
Collect tumors and tumor-draining lymph nodes for downstream analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).
-
5. Data Analysis:
-
Compare tumor growth rates between the treatment and control groups.
-
Analyze immune cell populations and cytokine profiles in the tumor microenvironment and lymph nodes.
B. Parkinson's Disease: Neuroprotection Study in an MPTP Mouse Model
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound (IkT-148009) in a chemically-induced model of Parkinson's disease.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (commonly used for MPTP models)
-
Age: 8-10 weeks
-
Sex: Male
2. Materials:
-
This compound (IkT-148009)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline (for MPTP and drug dilution)
-
Vehicle for oral administration
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
3. Experimental Procedure:
-
Drug Administration (Pre-treatment):
-
Begin daily oral administration of this compound (100 mg/kg) or vehicle to the respective groups for a specified period before MPTP induction (e.g., 3 days).
-
-
MPTP Induction:
-
On the designated days, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Continue daily this compound or vehicle administration throughout the study.
-
-
Behavioral Testing:
-
Perform behavioral assessments (e.g., rotarod test for motor coordination) at baseline and at specified time points after MPTP administration (e.g., day 9).
-
-
Neurochemical and Histological Analysis:
-
At the end of the study (e.g., day 10), euthanize the mice.
-
Collect brain tissue (striatum and substantia nigra).
-
Analyze dopamine levels and its metabolites (DOPAC, HVA) using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Assess α-synuclein pathology through staining for phosphorylated α-synuclein.
-
5. Data Analysis:
-
Compare behavioral performance between the groups.
-
Analyze the extent of dopaminergic neuron loss and the levels of dopamine and its metabolites.
-
Quantify the reduction in α-synuclein pathology.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Inhibition by this compound (IK-175).
Caption: c-Abl Kinase Signaling Pathway Inhibition by this compound (IkT-148009).
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ikena Oncology Announces Publication in Nature Communications of Preclinical Data Supporting the Therapeutic Potential of AHR Blockade - BioSpace [biospace.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neurology.org [neurology.org]
Application Notes and Protocols for Testing Risvodetinib Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvodetinib (also known as IkT-148009) is a selective, orally active, and brain-penetrant inhibitor of the non-receptor tyrosine kinases c-Abl1 and c-Abl2/Arg.[1] In the context of neurodegenerative diseases such as Parkinson's disease (PD), the activation of c-Abl has been implicated as a critical step in the pathological cascade. Over-activity of c-Abl is associated with the accumulation of toxic alpha-synuclein aggregates and subsequent neuronal death.
This compound is designed to block this c-Abl activity, thereby restoring crucial cellular functions. Its mechanism of action aims to facilitate the clearance of toxic alpha-synuclein through endogenous pathways like the ubiquitin-proteasome system and autophagy, and to restore mitochondrial function. By targeting the underlying pathology, this compound holds promise as a disease-modifying therapy for Parkinson's disease and related synucleinopathies.
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to:
-
Confirm the direct inhibitory effect of this compound on c-Abl kinase activity.
-
Assess the neuroprotective effects of this compound in cellular models of Parkinson's disease.
-
Quantify the ability of this compound to reduce alpha-synuclein aggregation and promote its clearance.
-
Investigate the impact of this compound on downstream cellular pathways, including proteasomal and autophagic function, and mitochondrial health.
Data Presentation
The following table summarizes the available quantitative data for this compound's in vitro efficacy. This table is intended to serve as a reference for expected outcomes when performing the assays described in this document.
| Parameter | Target | Assay Type | Value | Notes |
| IC50 | c-Abl1 | Kinase Activity | 33 nM | The half maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the c-Abl1 kinase activity in a biochemical assay.[1] |
| IC50 | c-Abl2/Arg | Kinase Activity | 14 nM | The half maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the c-Abl2/Arg kinase activity in a biochemical assay.[1] |
| Relative Potency | c-Abl | Kinase Activity | ~25x vs. Imatinib | In enzyme inhibition assays, this compound was found to be nearly 25 times more potent than the anticancer agent imatinib at inhibiting c-Abl kinase.[2] |
| Neuroprotection | Neuronal Cells | Cell Viability | Data not available | The half maximal effective concentration (EC50) for neuroprotection in cell-based models of alpha-synuclein toxicity has not been publicly reported. Researchers are encouraged to determine this value empirically using the provided protocols. |
| α-Synuclein Reduction | Neuronal Cells | Aggregation Assay | Data not available | Quantitative data on the percentage reduction of alpha-synuclein aggregates in cell-based assays at specific concentrations of this compound is not currently available in the public domain. |
Experimental Protocols
c-Abl Kinase Activity Assay
This protocol is designed to quantify the inhibitory activity of this compound against c-Abl kinase in a biochemical assay format. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human c-Abl enzyme
-
Abl kinase substrate peptide (e.g., ABLtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 2.5 µL of c-Abl enzyme and 2.5 µL of the substrate peptide solution to each well of a 384-well plate.
-
Add 5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the neuroprotective effects of this compound against alpha-synuclein-induced toxicity in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pre-formed alpha-synuclein fibrils (PFFs) or another neurotoxic insult (e.g., MPP⁺)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Add pre-formed alpha-synuclein fibrils to the wells to induce cytotoxicity. Include control wells with cells only, cells with this compound only, and cells with alpha-synuclein fibrils only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC₅₀ value of this compound for neuroprotection.
Alpha-Synuclein Aggregation and Clearance Assays
This assay quantifies the amount of insoluble, aggregated alpha-synuclein in cell lysates.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) overexpressing alpha-synuclein or treated with PFFs.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Cellulose acetate or nitrocellulose membrane (0.22 µm pore size).
-
Dot blot apparatus.
-
Primary antibody against alpha-synuclein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cells with this compound as described in the cell viability assay. Lyse the cells and determine the total protein concentration.
-
Sample Preparation: Dilute the lysates to an equal protein concentration in a buffer containing 2% SDS.
-
Filtration: Apply the lysates to the membrane in a dot blot apparatus under vacuum. Wash the wells with a buffer containing 0.1% SDS.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-alpha-synuclein antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the signal using a digital imager.
-
Data Analysis: Quantify the dot intensity using image analysis software. Normalize the signal to the total protein loaded and express the results as a percentage of the untreated control.
This method allows for the visualization and quantification of intracellular alpha-synuclein aggregates.
Materials:
-
Neuronal cells cultured on glass coverslips in 24-well plates.
-
4% paraformaldehyde (PFA) for fixation.
-
0.25% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against aggregated alpha-synuclein (e.g., pS129-alpha-synuclein).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and PFFs on coverslips.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Stain nuclei with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and quantify the number and intensity of alpha-synuclein-positive puncta per cell using image analysis software.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows for its in vitro evaluation.
Caption: this compound's mechanism of action in inhibiting the c-Abl pathway.
Caption: General workflow for in vitro evaluation of this compound efficacy.
References
Application Notes and Protocols for Risvodetinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Risvodetinib (also known as IkT-148009), a selective inhibitor of c-Abl protein tyrosine kinases, in cell culture experiments. The information is intended to guide researchers in studying the efficacy and mechanism of action of this compound in cellular models relevant to neurodegenerative diseases, particularly Parkinson's disease.
Mechanism of Action
This compound is an orally active, brain-penetrant small molecule that selectively inhibits c-Abl1 and c-Abl2/Arg tyrosine kinases.[1] In the context of Parkinson's disease, the activation of c-Abl has been implicated in the pathological phosphorylation of α-synuclein, leading to its aggregation and the subsequent degeneration of dopaminergic neurons.[2][3] By inhibiting c-Abl, this compound is hypothesized to suppress this pathological cascade, thereby protecting neurons and potentially modifying the course of the disease. Preclinical studies have shown that this compound can reduce α-synuclein pathology and protect dopaminergic neurons in mouse models of Parkinson's disease.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) |
| c-Abl1 | 33 |
| c-Abl2/Arg | 14 |
Table 1: In vitro inhibitory potency of this compound. Data sourced from MedchemExpress.[1]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound. These protocols are based on standard laboratory procedures and should be adapted to specific experimental needs.
Cell Culture and Maintenance
The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying Parkinson's disease as it can be differentiated into a dopaminergic-like phenotype.[4][5]
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA) for differentiation
-
Brain-Derived Neurotrophic Factor (BDNF) for differentiation (optional)
-
Standard cell culture flasks, plates, and consumables
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation into a dopaminergic phenotype, seed cells at a desired density and treat with 10 µM retinoic acid in a low-serum medium (e.g., 1% FBS) for 5-7 days.[6] The medium should be changed every 2-3 days. BDNF can also be added to promote a more mature neuronal phenotype.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound or its protective effects against a neurotoxin.
Experimental Workflow:
Protocol:
-
Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Based on its IC50 values, a suggested starting concentration range is 1 nM to 10 µM.
-
For cytotoxicity assessment, replace the medium with the this compound dilutions and incubate for 24-48 hours.
-
For neuroprotection studies, pre-treat cells with this compound for 1-2 hours before adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) at a pre-determined toxic concentration.[7]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for c-Abl Phosphorylation
This protocol is to assess the inhibitory effect of this compound on c-Abl activation.
Protocol:
-
Seed and differentiate SH-SY5Y cells in 6-well plates.
-
Treat the cells with a stimulant to induce c-Abl phosphorylation (e.g., a neurotoxin or oxidative stressor) with and without pre-treatment with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated c-Abl (p-c-Abl) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total c-Abl and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Alpha-Synuclein Aggregation Assay
This assay evaluates the effect of this compound on the formation of α-synuclein aggregates.
Protocol:
-
Induce α-synuclein aggregation in SH-SY5Y cells. This can be achieved by overexpressing α-synuclein via transfection or by treating the cells with pre-formed α-synuclein fibrils (PFFs).[10][11][12]
-
Treat the cells with various concentrations of this compound during the aggregation induction period.
-
After 24-72 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody specific for aggregated α-synuclein (e.g., anti-pS129 α-synuclein).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy and quantify the number and intensity of α-synuclein aggregates per cell.
Data Interpretation
-
Cell Viability Assay: A dose-dependent increase in cell viability in the presence of a neurotoxin would suggest a neuroprotective effect of this compound.
-
Western Blot: A reduction in the p-c-Abl/total c-Abl ratio in this compound-treated cells compared to stimulated, untreated cells would confirm target engagement and inhibition.
-
Alpha-Synuclein Aggregation Assay: A decrease in the number and size of α-synuclein aggregates in cells treated with this compound would indicate its potential to inhibit or clear pathological protein aggregation.
These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize the specific conditions based on their experimental setup and cell lines used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibikase Therapeutics Receives FDA Orphan Drug Designation for this compound for the Treatment of Multiple System Atrophy - BioSpace [biospace.com]
- 3. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 4. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recapitulating Parkinson's disease pathology in a three-dimensional human neural cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Preclinical Evaluation of Risvodetinib in Combination with Levodopa for Parkinson's Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamenergic neurons in the substantia nigra pars compacta and the aggregation of alpha-synuclein into Lewy bodies.[1][2][3] Current treatments for PD primarily offer symptomatic relief, with no approved therapies that halt or reverse disease progression.[3][4][5]
Risvodetinib (formerly IkT-148009) is a potent, selective, and brain-penetrant inhibitor of the c-Abl tyrosine kinase.[6][7][8] The activation of c-Abl is implicated in the pathogenesis of PD, contributing to alpha-synuclein aggregation, disruption of cellular clearance mechanisms, and neuronal cell death.[1][7][9][10] By inhibiting c-Abl, this compound aims to restore neuroprotective mechanisms and clear toxic alpha-synuclein, positioning it as a potential disease-modifying therapy.[7][11][12] Preclinical and clinical studies have demonstrated that this compound is well-tolerated and can reduce alpha-synuclein pathology.[6][13][14][15]
Levodopa (L-DOPA) remains the gold-standard symptomatic treatment for PD, acting as a precursor to dopamine to replenish depleted levels in the brain.[4] While effective for motor symptoms, L-DOPA does not slow the underlying neurodegenerative process.[16]
This document outlines a preclinical research plan to investigate the potential synergistic effects of combining the disease-modifying potential of this compound with the symptomatic relief of Levodopa. The primary hypothesis is that a combination therapy will provide superior outcomes in motor function, neuroprotection, and reduction of alpha-synuclein pathology compared to either monotherapy alone.
Rationale for Combination Therapy
A dual-approach therapy offers a compelling strategy for PD management. This compound targets the core pathology by aiming to slow neuronal death and clear alpha-synuclein aggregates, while Levodopa addresses the immediate functional deficits by restoring dopaminergic signaling.[4][7] This combination could potentially improve quality of life and slow disease progression more effectively than either agent used in isolation.
Proposed Signaling Pathway of Combination Therapy
The diagram below illustrates the hypothesized complementary mechanisms of this compound and Levodopa. This compound inhibits c-Abl, which in turn reduces alpha-synuclein phosphorylation and aggregation, and restores Parkin function, promoting cellular health and survival. Levodopa bypasses the degenerating neurons to provide the striatum with dopamine, thereby improving motor control.
Preclinical Study Design
A robust preclinical study is essential to evaluate the efficacy and safety of the combination therapy. The following workflow outlines a suggested experimental design using a rodent model of Parkinson's disease (e.g., MPTP-induced or AAV-alpha-synuclein overexpression).
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear comparison. The following tables present hypothetical data to illustrate expected outcomes.
Table 1: Behavioral Assessments (Week 8)
| Treatment Group | Rotarod Latency (seconds) | Forelimb Use Asymmetry (%) |
|---|---|---|
| Vehicle Control | 65 ± 8 | 45 ± 5 |
| This compound | 85 ± 10 | 35 ± 4 |
| Levodopa/Carbidopa | 150 ± 12 | 15 ± 3 |
| Combination | 175 ± 11 | 10 ± 2 |
Table 2: Neurochemical and Histological Analysis
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH+ Neuron Count (SNpc) | α-Syn Aggregate Score |
|---|---|---|---|
| Vehicle Control | 2.5 ± 0.5 | 4,500 ± 300 | 3.5 ± 0.4 |
| This compound | 4.0 ± 0.6 | 6,500 ± 400 | 1.5 ± 0.3 |
| Levodopa/Carbidopa | 9.5 ± 1.0 | 4,800 ± 350 | 3.2 ± 0.5 |
| Combination | 10.5 ± 1.2 | 7,000 ± 450 | 1.2 ± 0.2 |
TH+ = Tyrosine Hydroxylase positive; SNpc = Substantia Nigra pars compacta. Data are represented as Mean ± SEM.
Experimental Protocols
Protocol 1: Rotarod Motor Coordination Test
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Accelerating Rotarod apparatus
-
Rodent subjects
-
Timer
Procedure:
-
Acclimation: For 3 days prior to baseline testing, acclimate mice to the rotarod apparatus. Place each mouse on the stationary rod for 60 seconds, then at a slow rotation (4 RPM) for 120 seconds.
-
Baseline Testing:
-
Set the rotarod to accelerate from 4 to 40 RPM over a 5-minute period.
-
Place a mouse on the rotating rod.
-
Start the timer and the acceleration protocol.
-
Record the latency to fall (the time at which the mouse falls off the rod).
-
If the mouse clings to the rod and completes a full passive rotation, the trial is ended and the time recorded.
-
Perform 3 trials per mouse with a 15-minute inter-trial interval.
-
-
Weekly Assessment: Repeat the testing procedure (Step 2) once per week for the duration of the 8-week treatment period.
-
Data Analysis: Average the latency to fall for the 3 trials for each mouse at each time point. Analyze data using a two-way ANOVA with post-hoc tests to compare groups.
Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Objective: To quantify the survival of dopaminergic neurons in the substantia nigra.
Materials:
-
Rodent brain tissue, fixed and sectioned (40 µm coronal sections)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-TH
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Microscope slides, mounting medium
-
Stereology microscope system
Procedure:
-
Tissue Preparation: Use free-floating sections of the substantia nigra. Wash sections 3 times in PBS for 10 minutes each.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections 3 times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (diluted in PBS) for 1 hour at room temperature.
-
Washing: Wash sections 3 times in PBS for 10 minutes each.
-
ABC Incubation: Incubate sections in prepared ABC reagent for 1 hour at room temperature.
-
Visualization: Develop the signal using the DAB substrate kit according to the manufacturer's instructions, resulting in a brown precipitate at the site of the antigen.
-
Mounting: Mount the stained sections onto microscope slides, allow to dry, dehydrate through an ethanol series, clear with xylene, and coverslip with mounting medium.
-
Quantification: Perform unbiased stereological counting of TH-positive neurons in the substantia nigra pars compacta using a dedicated stereology software system.
Protocol 3: Western Blot for Aggregated Alpha-Synuclein
Objective: To quantify the levels of pathological aggregated alpha-synuclein in brain tissue.
Materials:
-
Striatal tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer, TBS-T (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody: Mouse anti-alpha-synuclein (specific for aggregated forms)
-
Loading control primary antibody: Rabbit anti-β-actin
-
HRP-conjugated secondary antibodies (anti-mouse, anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize striatal tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for aggregated alpha-synuclein and the β-actin antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times with TBS-T for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the alpha-synuclein bands to the corresponding β-actin loading control bands.
References
- 1. [PDF] c-Abl Inhibitors in Parkinson’s: Exploring Hypotheses on Alpha-Synuclein Modulation | Semantic Scholar [semanticscholar.org]
- 2. c-Abl Inhibitors in Parkinson's: Exploring Hypotheses on Alpha-Synuclein Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Combination therapies - the next logical step for the treatment of synucleinopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]
- 7. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 10. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 11. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 12. Inhibition of c-Abl Tyrosine Kinase as a Novel Therapy to Prevent PD Progression | Parkinson's Disease [michaeljfox.org]
- 13. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 14. neurologylive.com [neurologylive.com]
- 15. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PD Conversations [pdconversations.org]
Application Notes and Protocols: Risvodetinib for Inducing Autophagy in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvodetinib (formerly IkT-148009) is a potent, selective, and orally bioavailable inhibitor of the c-Abl tyrosine kinase. Primarily under investigation for its disease-modifying potential in neurodegenerative conditions like Parkinson's disease, this compound's mechanism of action points towards the induction of autophagy, a critical cellular process for the clearance of aggregated proteins and damaged organelles. These notes provide detailed protocols for utilizing this compound to induce and assess autophagy in neuronal cell cultures.
Mechanism of Action: this compound functions by inhibiting c-Abl kinase, which is implicated in the pathology of neurodegenerative diseases. The inhibition of c-Abl is expected to restore neuroprotective mechanisms, in part by stimulating autophagy. This process is crucial for neuronal health, as it clears pathogenic protein aggregates, such as α-synuclein, and maintains cellular homeostasis.
Signaling Pathways
This compound-mediated c-Abl inhibition is hypothesized to induce autophagy through two primary signaling pathways:
-
AMPK/mTORC1 Pathway: Inhibition of c-Abl can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This disinhibits the ULK1 complex, a key initiator of autophagosome formation.
-
TFEB-Mediated Lysosomal Biogenesis: c-Abl inhibition can promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression. This leads to an enhanced capacity for cellular clearance.
Quantitative Data
While specific quantitative data for this compound's direct effect on autophagy markers in neuronal cells is not yet widely published, the following table provides expected outcomes based on the effects of other c-Abl inhibitors. Researchers should perform dose-response and time-course experiments to establish these values for this compound in their specific neuronal cell model.
| Cell Type | Treatment | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | Reference |
| SH-SY5Y Neuroblastoma | 10 µM Imatinib (24h) | ~1.5 - 2.5 | ~0.6 - 0.4 | Inferred from |
| Primary Cortical Neurons | 1 µM Nilotinib (24h) | ~1.8 - 3.0 | ~0.5 - 0.3 | Inferred from related studies |
| Primary Neurons | This compound (Predicted) | Dose-dependent increase | Dose-dependent decrease | To be determined experimentally |
Experimental Protocols
The following are detailed protocols to assess this compound-induced autophagy in neuronal cells.
Experimental Workflow
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
This protocol quantifies the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagic flux.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Optional: For autophagic flux analysis, treat a set of wells with this compound in the presence of a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 2-4 hours of the treatment period.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the β-actin loading control.
-
Calculate the LC3-II/LC3-I ratio or the fold change in LC3-II levels relative to the control.
-
Calculate the fold change in p62 levels relative to the control.
-
Protocol 2: Immunofluorescence for LC3 Puncta
This protocol visualizes the formation of LC3-positive autophagosomes (puncta) within cells.
Materials:
-
Neuronal cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with this compound as described in the Western blotting protocol.
-
-
Immunostaining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-LC3B primary antibody (1:500 in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of LC3 puncta per cell using automated image analysis software (e.g., ImageJ with a puncta analyzer plugin).
-
Analyze at least 50 cells per condition.
-
Conclusion
This compound holds promise as a tool to modulate autophagy in neuronal cells, with potential therapeutic implications for neurodegenerative diseases. The protocols outlined here provide a framework for researchers to investigate and quantify the effects of this compound on this critical cellular pathway. It is essential to optimize these protocols for the specific neuronal cell type and experimental conditions being used.
Troubleshooting & Optimization
Technical Support Center: Risvodetinib In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risvodetinib in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
Issue: My this compound powder is difficult to dissolve.
-
Cause: this compound has low aqueous solubility and may require specific solvents and techniques to fully dissolve.
-
Solution:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has a high solubility in DMSO, with concentrations up to 100 mg/mL being achievable.[1][2][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][2]
-
Mechanical Assistance: To aid dissolution, use of an ultrasonic bath is recommended.[1][3] Gentle warming can also be applied, but be cautious to avoid degradation of the compound.
-
Visual Inspection: Always ensure your stock solution is clear and free of any visible particulates before use.
-
Issue: this compound precipitates out of solution when I dilute my DMSO stock in aqueous media (e.g., cell culture medium, PBS).
-
Cause: This is a common issue for compounds with low aqueous solubility, known as "precipitation upon dilution." The high concentration of the drug in the DMSO stock becomes supersaturated when diluted into an aqueous environment where its solubility is much lower.
-
Solution:
-
Lower the Final DMSO Concentration: While preparing your working solution, aim to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher DMSO concentration (up to 2%) might be necessary to maintain solubility.[2]
-
Use a Co-solvent System: For challenging situations, a co-solvent system can be employed. These formulations are typically used for in vivo studies but can be adapted for in vitro experiments with careful consideration of component toxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.
-
Pre-warm the Media: Warming the cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the Abelson (Abl) family of non-receptor tyrosine kinases, specifically c-Abl1 and c-Abl2.[4][5] By inhibiting c-Abl kinase activity, this compound is being investigated for its potential therapeutic effects in neurodegenerative diseases like Parkinson's disease.[6]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most common and recommended solvent, other organic solvents may be used. However, their compatibility with your specific in vitro assay must be carefully validated. For instance, ethanol can also dissolve this compound, but at a much lower concentration compared to DMSO. Always refer to the manufacturer's datasheet for solubility information in various solvents.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: To determine the empirical solubility limit in your medium, you can perform a simple experiment. Prepare a series of dilutions of your this compound DMSO stock into your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for any signs of precipitation (cloudiness, crystals). You can also use methods like nephelometry for a more quantitative assessment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (174.01 mM) | Requires sonication; use of fresh, anhydrous DMSO is recommended. | [1][2][3] |
| Ethanol | 1 mg/mL | Significantly lower solubility compared to DMSO. |
Table 2: Example Co-solvent Formulations for In Vivo Studies (Adaptable for In Vitro Use with Caution)
| Formulation Component | Percentage | Notes | Reference |
| DMSO | 10% | Initial solvent for this compound. | [1][3] |
| PEG300 | 40% | A common co-solvent to improve solubility. | [1][3] |
| Tween-80 | 5% | A surfactant to aid in solubilization and prevent precipitation. | [1][3] |
| Saline | 45% | Aqueous base. | [1][3] |
| OR | |||
| DMSO | 10% | [1][3] | |
| SBE-β-CD (20% in Saline) | 90% | Sulfobutylether-β-cyclodextrin can encapsulate the drug to improve solubility. | [1][3] |
Note: The toxicity of these co-solvents and surfactants on your specific cell line should be evaluated prior to use in cell-based assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 574.68 g/mol ), you would need 5.75 mg of this compound. c. Add the appropriate volume of anhydrous DMSO to the this compound powder. d. Vortex the solution briefly. e. Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. f. Visually inspect the solution to ensure it is clear and free of any particulates. g. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve your desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. d. Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes induce precipitation. e. Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified c-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Inhibikase Therapeutics Announces Development of Novel Formulation of this compound :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 5. neurologylive.com [neurologylive.com]
- 6. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
Risvodetinib Experiments: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Risvodetinib. The information is designed to address specific issues that may arise during experiments and to provide clarity on unexpected results, drawing from findings in recent clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the c-Abl tyrosine kinase.[1][2] In the context of Parkinson's disease, c-Abl is implicated in the pathological phosphorylation and aggregation of alpha-synuclein, a key factor in neuronal cell death. By inhibiting c-Abl, this compound aims to block this process, thereby protecting neurons and potentially modifying the course of the disease.
Q2: My cell-based assay shows c-Abl inhibition, but no significant reduction in total alpha-synuclein levels. Is this expected?
A2: This is a plausible, though not definitively expected, outcome. This compound's primary effect is on the phosphorylation and subsequent aggregation of alpha-synuclein. While it has been shown to lead to a reduction in pathological alpha-synuclein aggregates in clinical settings, its effect on the overall levels of the protein in a given experimental system may vary depending on the specific cell line, the turnover rate of alpha-synuclein in that system, and the duration of the experiment. It is recommended to specifically measure phosphorylated alpha-synuclein (p-αSyn) levels to more directly assess the compound's activity.
Q3: I am not observing the expected neuroprotective effects in my primary neuron culture model. What are some potential reasons?
A3: Several factors could contribute to this:
-
Toxicity: Ensure that the concentration of this compound used is not causing off-target toxicity in your specific neuronal culture system. A dose-response curve to assess cell viability (e.g., using an MTT or LDH assay) is recommended.
-
Model System: The neurotoxic insult used in your model (e.g., rotenone, MPP+, pre-formed fibrils) may not be fully dependent on the c-Abl pathway.
-
Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is critical. Consider pre-treatment, co-treatment, and post-treatment paradigms.
-
Assay Sensitivity: The endpoint used to measure neuroprotection (e.g., neurite outgrowth, cell viability) may not be sensitive enough to detect modest but meaningful effects.
Q4: Clinical trial data for this compound showed a good safety profile, but I am observing some cytotoxicity in my experiments. Why might this be?
A4: Discrepancies between in vitro and in vivo safety profiles are not uncommon. In vitro systems lack the complex metabolic and clearance mechanisms present in a whole organism. The observed cytotoxicity could be specific to the cell line being used or could be due to the formulation or solvent used to dissolve the compound. It is advisable to test a range of concentrations and to use appropriate vehicle controls. The Phase II '201' trial found that this compound had an adverse event profile similar to placebo in human subjects.[1][3]
Troubleshooting Unexpected Efficacy Results
Scenario 1: Lack of Efficacy on Primary Motor Endpoints
In the Phase II '201' clinical trial, this compound did not demonstrate a statistically significant improvement in the top hierarchical efficacy measure, which was the sum of Parts 2 and 3 of the Movement Disorder Society Universal Parkinson's Disease Rating Scale (MDS-UPDRS), across all tested doses (50 mg, 100 mg, 200 mg) compared to placebo.[4]
Potential Explanations & Troubleshooting:
-
Complex Clinical Picture: Motor symptoms in Parkinson's disease are complex and may be influenced by pathways not directly targeted by c-Abl inhibition in the timeframe of the study.
-
Secondary Endpoints: It is crucial to analyze secondary and exploratory endpoints. In the '201' trial, nominal statistical significance was achieved on the MDS-UPDRS Part 2 (motor experiences of daily living) at the 100 mg dose and the Schwab & England Activities of Daily Living (SEADL) scale at the 50 mg dose.[1][3] This suggests that the compound may have effects that are not captured by the primary composite endpoint.
-
Biomarker Analysis: The most significant unexpected finding of the '201' trial was a dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition.[3][5] This indicates target engagement and a potential disease-modifying effect, even in the absence of a strong motor signal. Researchers should consider incorporating biomarker analysis (e.g., phosphorylated alpha-synuclein in relevant samples) into their experiments.
Scenario 2: Variability in Dose-Response
The '201' trial showed a somewhat inconsistent dose-response, with the 100 mg dose showing significance on one secondary endpoint and the 50 mg dose on another.
Potential Explanations & Troubleshooting:
-
Biological Complexity: The relationship between drug concentration, target engagement, and clinical or cellular response is not always linear.
-
Statistical Power: The trial may not have been powered to detect statistically significant differences between all dose groups for all endpoints.
-
Patient Heterogeneity: In clinical trials, patient-to-patient variability can obscure dose-response relationships. In preclinical experiments, ensure that experimental groups are adequately sized and that sources of variability are minimized.
Data from the Phase II '201' Trial
The following tables summarize the key quantitative findings from the Phase II '201' clinical trial of this compound.
Table 1: Safety and Tolerability Overview
| Metric | Placebo | 50 mg this compound | 100 mg this compound | 200 mg this compound |
| Adverse Event Profile | Similar to active treatment arms | Similar to placebo | Similar to placebo | Similar to placebo |
| Completion Rate (12 weeks) | - | 95% (all doses combined) | 95% (all doses combined) | 95% (all doses combined) |
| Dosing Compliance | - | 99% (all doses combined) | 99% (all doses combined) | 99% (all doses combined) |
Data presented qualitatively as specific numbers for each arm were not consistently available in the search results.[1][3]
Table 2: Secondary Efficacy Endpoint Highlights
| Endpoint | Placebo | 50 mg this compound | 100 mg this compound | 200 mg this compound |
| MDS-UPDRS Part 2 (Motor Experiences of Daily Living) | No significant change | - | Nominal statistical significance (p=0.036) ; 1.41-point improvement | - |
| Schwab & England Activities of Daily Living (SEADL) | No significant change | Nominal statistical significance (p=0.0004) ; 4% increase | - | - |
| Cutaneous Alpha-Synuclein Deposition | - | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Note: The top hierarchical efficacy measure (sum of MDS-UPDRS Parts 2 and 3) was not met. Quantitative data for all endpoints and all dose groups is not publicly available.[4][6]
Experimental Protocols
1. Quantification of Phosphorylated Alpha-Synuclein in Skin Biopsies
This protocol is a generalized procedure based on methodologies reported in the literature and relevant to the findings of the this compound clinical trials.
-
Objective: To quantify the levels of phosphorylated alpha-synuclein (p-αSyn) in cutaneous nerve fibers.
-
Methodology:
-
Biopsy Collection: Obtain 3mm punch biopsies from standardized locations (e.g., posterior cervical region, thigh, and ankle).
-
Fixation and Sectioning: Fix the tissue in a suitable fixative (e.g., 2% paraformaldehyde-lysine-periodate) and cryoprotect in sucrose solutions. Section the tissue at a thickness of 15-50 µm using a cryostat.
-
Immunofluorescence Staining:
-
Permeabilize the sections with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody cocktail containing an antibody against a pan-axonal marker (e.g., PGP9.5) and an antibody specific for phosphorylated alpha-synuclein (e.g., anti-pS129-α-synuclein).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantify the p-αSyn signal within the nerve fibers (identified by the pan-axonal marker). This can be done using image analysis software to measure the fluorescence intensity or the area of p-αSyn-positive staining per unit area of nerve fiber.
-
-
2. Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)
-
Objective: To assess the severity of motor and non-motor symptoms of Parkinson's disease.
-
Methodology: The MDS-UPDRS is a structured clinical assessment performed by a trained rater. It consists of four parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, hallucinations, depression, anxiety, apathy, and sleep problems.
-
Part II: Motor Experiences of Daily Living: Assesses speech, swallowing, dressing, hygiene, and mobility.
-
Part III: Motor Examination: Clinician-rated assessment of motor function, including tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Motor Complications: Assesses dyskinesias and motor fluctuations.
-
Each item is scored on a 0-4 scale (0 = normal, 4 = severe). The scores for each part are summed to provide a measure of disease severity.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting the c-Abl signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 4. Inhibikase Therapeutics Highlights Unblinded Functional Analysis from the 201 Trial of this compound in Untreated Parkinson’s Disease and Provides Update on Ongoing Enrollment :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 5. 4205 [mdscongress.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Risvodetinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Risvodetinib.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the expectations for its formulation?
A1: Preclinical data in mice have shown an oral bioavailability of approximately 58.6% for this compound. However, as a member of the kinase inhibitor class of drugs, which are often poorly soluble (likely Biopharmaceutics Classification System [BCS] Class II or IV), formulation can significantly impact absorption and bioavailability. Researchers should be aware that suboptimal formulations may lead to lower and more variable exposure.
Q2: A new tablet formulation of this compound with improved bioavailability has been mentioned. What does this mean for my research?
A2: Inhibikase Therapeutics, the developer of this compound, has announced a novel tablet formulation that nearly doubles drug exposure at steady-state compared to earlier formulations. This indicates that formulation is a critical factor in achieving optimal in vivo exposure of this compound. For preclinical researchers, this highlights the importance of using a well-designed formulation to maximize the compound's therapeutic potential and ensure reproducible results. If you are not using this new tablet formulation, it is crucial to optimize your own formulation to the extent possible.
Q3: What are the known physicochemical properties of this compound relevant to its formulation?
A3: this compound is known to be highly soluble in dimethyl sulfoxide (DMSO). Standard protocols for in vivo studies often involve creating a stock solution in DMSO, which is then diluted into a vehicle containing co-solvents and surfactants, such as polyethylene glycol 300 (PEG300) and Tween-80 in saline. Its molecular weight is 574.68 g/mol . The lipophilic nature of many kinase inhibitors suggests that this compound likely has poor aqueous solubility.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the c-Abl tyrosine kinase. In the context of Parkinson's disease, c-Abl is implicated in the pathological phosphorylation of α-synuclein, which leads to its aggregation and the formation of Lewy bodies, a hallmark of the disease. By inhibiting c-Abl, this compound is designed to prevent this pathological process, thereby protecting dopaminergic neurons from degeneration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound, particularly with commonly used preclinical formulations.
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in pharmacokinetic (PK) data | Inconsistent formulation preparation: Improper mixing or temperature variations can lead to a non-homogenous formulation. Precipitation of this compound upon administration: The DMSO stock solution may precipitate when it comes into contact with the aqueous environment of the gastrointestinal tract. Inaccurate oral gavage technique: Incorrect placement of the gavage needle can lead to dosing errors. | Standardize formulation protocol: Ensure consistent mixing times, order of reagent addition, and temperature. Prepare the formulation fresh for each experiment. Optimize the formulation: Consider reducing the percentage of DMSO in the final formulation. Experiment with different ratios of co-solvents (PEG300) and surfactants (Tween-80) to improve drug solubilization and stability. The use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be explored. Refine gavage technique: Ensure proper training on oral gavage in mice. Use appropriately sized gavage needles and verify correct placement in the esophagus. |
| Lower than expected in vivo efficacy | Poor bioavailability: The formulation may not be providing adequate drug exposure to reach therapeutic concentrations at the target site. First-pass metabolism: this compound may be subject to significant metabolism in the liver before reaching systemic circulation. | Improve formulation to enhance absorption: Refer to the solutions for high PK variability. A more bioavailable formulation will lead to higher systemic exposure. Consider co-administration with a metabolic inhibitor: For research purposes, co-administration with an inhibitor of relevant cytochrome P450 enzymes could help to assess the impact of first-pass metabolism, though this would not be a clinically translatable approach. |
| Precipitation observed when preparing the formulation | Supersaturation: The concentration of this compound may exceed its solubility limit in the prepared vehicle. Temperature effects: Solubility can be temperature-dependent. | Adjust the concentration: You may need to lower the final concentration of this compound in the dosing solution. Gentle warming and sonication: These techniques can help to dissolve the compound, but be cautious of potential degradation at high temperatures. Always check for stability. |
| Animal distress or adverse events after dosing | Toxicity of the vehicle: High concentrations of DMSO or other excipients can be toxic to animals. Irritation from the formulation: The formulation may be irritating to the gastrointestinal tract. | Minimize harsh excipients: Keep the percentage of DMSO in the final dosing solution as low as possible, ideally below 10%. Evaluate alternative vehicles: Explore the use of other generally recognized as safe (GRAS) excipients. |
Experimental Protocols
Protocol 1: Standard Preclinical Formulation for Oral Gavage
This protocol is based on commonly used vehicles for poorly soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare Dosing Solution: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration for dosing. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution from a 25 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.
-
Ensure Homogeneity: Vortex the final dosing solution thoroughly to ensure it is a homogenous suspension or solution.
-
Administration: Administer the formulation to the animals via oral gavage at the desired dose volume.
Protocol 2: Assessment of In Vivo Bioavailability
Objective: To determine the pharmacokinetic profile and bioavailability of a this compound formulation.
Procedure:
-
Animal Acclimatization: Acclimate animals (e.g., male C57BL/6 mice, 8-10 weeks old) for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound (dissolved in a suitable IV vehicle) via the tail vein.
-
Oral (PO) Group: Administer the test formulation of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Area under the concentration-time curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Quantitative Data Summary
| Parameter | Value | Species | Dose & Route |
| Oral Bioavailability (F%) | 58.6% | Mouse | 100 mg/kg, p.o. |
| Cmax (ng/mL) | 5060 | Mouse | 100 mg/kg, p.o. (Day 1) |
| Tmax (hours) | 4 | Mouse | 100 mg/kg, p.o. (Day 1) |
| AUC0-last (ng·hour/mL) | 37838 | Mouse | 100 mg/kg, p.o. (Day 1) |
| Half-life (t1/2) (hours) | 2.6 | Mouse | 100 mg/kg, p.o. (Day 1) |
Visualizations
c-Abl Signaling Pathway in Parkinson's Disease
Caption: c-Abl signaling in Parkinson's and this compound's role.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing this compound's bioavailability.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize and manage adverse events related to Risvodetinib in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of this compound observed in clinical trials?
A1: Based on Phase 1 and Phase 2 clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[1][2][3][4] In the Phase 2 '201 Trial' (NCT05424276), the frequency and severity of adverse events in participants receiving this compound were similar to those receiving a placebo.[5][6][7][8] Notably, 95% of participants in this trial completed the full 12-week dosing regimen.[5][6][7]
Q2: What are the most commonly reported adverse events associated with this compound?
A2: Common adverse events reported in clinical studies, although often occurring at frequencies comparable to placebo, include nausea, diarrhea, vomiting, edema, and cardiovascular events.[5][6][7] Phase 1 studies also noted mild instances of muscle pain, diarrhea, and constipation that were considered possibly or probably related to the drug.[1]
Q3: Have any serious adverse events (SAEs) been reported in this compound studies?
A3: To date, clinical trials have not reported any serious adverse events (SAEs) directly attributed to this compound.[1][2] The majority of adverse events have been classified as mild to moderate in severity.[8][9][10]
Q4: Does this compound have any notable effects on laboratory parameters?
A4: Asymptomatic elevations in amylase and/or lipase have been observed in some participants.[11] However, these have generally not been considered clinically significant in the absence of symptoms of pancreatitis.[12][13][14][15]
Troubleshooting Guides for Adverse Event Management
Gastrointestinal Events (Nausea, Vomiting, Diarrhea)
Q: A study participant receiving this compound reports new onset of mild to moderate diarrhea. What are the recommended management steps?
A: For mild to moderate diarrhea, the following steps are recommended:
-
Assess Severity and Frequency: Grade the severity of the diarrhea according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Supportive Care: Advise the participant on supportive care measures, including maintaining adequate hydration with clear fluids and following a bland diet.
-
Pharmacological Intervention: For persistent symptoms, consider the use of anti-diarrheal agents such as loperamide.[16][17]
-
Dose Modification: If diarrhea persists or is severe, consider a temporary interruption of this compound until the symptoms resolve to Grade 1 or baseline. The treatment can then be resumed, potentially at a reduced dose.[16][17]
Musculoskeletal Events (Muscle Pain)
Q: A participant complains of new-onset, mild muscle pain after initiating this compound. How should this be managed?
A: The management of mild muscle pain can proceed as follows:
-
Clinical Assessment: Evaluate the location, severity, and impact of the muscle pain on the participant's daily activities.
-
Non-pharmacological Approaches: Recommend gentle stretching exercises and the application of heat or cold packs to the affected area.
-
Analgesics: For bothersome pain, over-the-counter analgesics like acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) may be considered, if not contraindicated by the participant's other medical conditions or concomitant medications.
-
Monitoring: Continue to monitor the participant's symptoms at subsequent visits. If the pain worsens or becomes intolerable, a dose reduction or temporary discontinuation of this compound may be warranted.
Biochemical Abnormalities (Asymptomatic Elevated Amylase/Lipase)
Q: A routine lab test reveals an asymptomatic elevation of serum amylase and lipase in a participant. What is the appropriate course of action?
A: For asymptomatic elevations of pancreatic enzymes, a conservative approach is recommended:
-
Confirm Asymptomatic Status: A thorough clinical evaluation should be performed to ensure the participant has no signs or symptoms of pancreatitis, such as abdominal pain, nausea, or vomiting.[12][14]
-
Review Medical History: Assess for other potential causes of elevated pancreatic enzymes, including concomitant medications and alcohol use.
-
Monitoring: Continue this compound at the current dose and schedule periodic monitoring of amylase and lipase levels (e.g., every 3-6 months) to observe the trend.[12] Watchful waiting is appropriate for asymptomatic cases.[12]
-
Further Investigation: If the enzyme levels are significantly elevated (e.g., >3 times the upper limit of normal) or continue to rise, or if the participant develops symptoms, further investigation with abdominal imaging (ultrasound or CT scan) should be considered.[13] Discontinuation of this compound should be contemplated if pancreatitis is suspected.
Data Presentation
Table 1: Summary of Adverse Events in this compound Clinical Trials
| Adverse Event | Phase 1 Study (7-day dosing)[1] | Phase 2 '201 Trial' (12-week dosing)[5][6][7] |
| Overall Incidence | Favorable safety profile with no clinically meaningful adverse events.[2] | The fraction of participants experiencing adverse events and the average number of events per person were similar to placebo.[5][6][7] |
| Gastrointestinal | Mild diarrhea and constipation reported. | Nausea, diarrhea, and vomiting occurred no more frequently than in the placebo group.[5][6][7] |
| Musculoskeletal | Mild muscle pain reported. | Not specifically highlighted as more frequent than placebo. |
| General | - | Edema was not more frequent than in the placebo group.[5][6][7] The frequency of falls was reduced nearly 5-fold compared to placebo.[5] |
| Cardiovascular | No drug-related orthostatic changes or QTcF prolongation.[11] | Cardiovascular events were not more frequent than in the placebo group.[5][6][7] |
| Laboratory | Asymptomatic elevations in amylase and/or lipase noted.[11] | - |
| Severity | All drug-related events were mild.[1] | Mild to moderate adverse events.[8] |
Experimental Protocols
Protocol for Monitoring and Management of Asymptomatic Elevated Pancreatic Enzymes
-
Baseline Assessment: Measure serum amylase and lipase levels for all participants at screening and prior to the first dose of this compound.
-
Routine Monitoring: Repeat serum amylase and lipase measurements at scheduled study visits (e.g., monthly for the first 3 months, then quarterly).
-
Clinical Evaluation at Each Visit: Actively question participants about any new gastrointestinal symptoms, particularly abdominal pain, nausea, and vomiting.
-
Action Thresholds:
-
< 3x Upper Limit of Normal (ULN): If the participant is asymptomatic, continue this compound without dose modification. Continue routine monitoring.
-
≥ 3x ULN: If the participant is asymptomatic, repeat the test to confirm the finding. If confirmed, increase the frequency of monitoring and consider an abdominal ultrasound to rule out other pathologies. Continue this compound with close observation.
-
-
Symptomatic Elevation: If a participant develops symptoms suggestive of pancreatitis at any time, regardless of the enzyme levels, immediately withhold this compound and conduct a thorough clinical and diagnostic evaluation, including imaging.
Visualizations
Caption: Mechanism of Action of this compound in Parkinson's Disease.
Caption: Workflow for Managing Asymptomatic Elevated Pancreatic Enzymes.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 6. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 7. ABLi releases Phase II this compound results for PD [clinicaltrialsarena.com]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 11. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. archive.cancerworld.net [archive.cancerworld.net]
- 17. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
Technical Support Center: Refinement of Risvodetinib Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at refining the central nervous system (CNS) delivery of Risvodetinib.
FAQs and Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to potential problems encountered during the preclinical and clinical development of this compound, with a focus on its delivery to the central nervous system.
Q1: What is the known CNS penetration capability of this compound?
A: this compound is an orally active, selective, and brain-penetrant protein tyrosine kinase inhibitor.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier (BBB).[2][3] Specifically, this compound was designed to have a reduced affinity for efflux transporters like P-glycoprotein (P-gp), which are known to limit the CNS penetration of many small molecules.[4] In a Phase 1 clinical trial, this compound was shown to be persistently present in the central nervous system.[2]
Q2: We are observing lower than expected brain-to-plasma ratios in our animal models. What are the potential causes and troubleshooting steps?
A: Lower than expected brain-to-plasma ratios for this compound can stem from several factors. Here is a troubleshooting guide:
-
Formulation Issues: The solubility and stability of the formulation can significantly impact absorption and subsequent distribution to the CNS.
-
Troubleshooting: Ensure the formulation is optimized for oral administration. For preclinical studies, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which should result in a clear solution.[1] Inconsistent formulation preparation can lead to variability. Consider the recently developed novel tablet formulation which has been shown to nearly double drug exposure at steady-state.[5][6]
-
-
Efflux Transporter Activity: While this compound was designed for reduced P-gp affinity, other efflux transporters at the BBB, such as Breast Cancer Resistance Protein (BCRP), could still be limiting its brain penetration.[7]
-
Troubleshooting: Conduct in vitro transporter assays using cell lines overexpressing key BBB transporters (e.g., P-gp, BCRP) to confirm if this compound is a substrate. If it is, co-administration with a known inhibitor of that transporter in your animal model could help elucidate its impact.
-
-
Metabolism: Rapid metabolism in the periphery or at the BBB can reduce the amount of active drug reaching the brain.
-
Troubleshooting: Analyze plasma and brain tissue for the presence of this compound metabolites using LC-MS/MS. If significant metabolism is detected, consider strategies to protect the molecule, such as deuteration or co-administration with a metabolic inhibitor.
-
-
Experimental Variability: Inconsistencies in animal handling, dosing, and sample collection can introduce significant variability.
-
Troubleshooting: Standardize all experimental procedures. Ensure accurate oral gavage and consistent timing of sample collection post-dose. For brain tissue analysis, ensure rapid and consistent homogenization procedures.
-
Q3: How can we further enhance the CNS delivery of this compound?
A: Several strategies can be explored to refine and potentially enhance the CNS delivery of this compound:
-
Formulation Strategies:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, reduce efflux, and improve its ability to cross the BBB.[8][9][10]
-
Nose-to-Brain Delivery: Intranasal administration can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways.[10] Formulations optimized for nasal delivery, such as mucoadhesive nanoemulsions, could be explored.
-
-
Receptor-Mediated Transcytosis (RMT):
-
Conjugating this compound to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor, insulin receptor) can facilitate its transport into the brain via RMT.[11] This "Trojan horse" approach can significantly improve the brain uptake of small molecules.
-
-
Chemical Modification:
-
Prodrugs: Designing a prodrug of this compound that is more lipophilic or has a higher affinity for an influx transporter at the BBB could enhance its brain penetration. The prodrug would then be converted to the active this compound within the CNS.
-
Q4: What are the recommended in vitro and in vivo models for assessing this compound's CNS delivery?
A: A multi-tiered approach using both in vitro and in vivo models is recommended:
-
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput screening tool to predict passive diffusion across the BBB.
-
Cell-Based Transwell Assays: Co-culture models using brain endothelial cells with astrocytes and pericytes provide a more physiologically relevant in vitro BBB model to assess both passive permeability and the involvement of transporters.[12]
-
-
In Vivo Models:
-
Pharmacokinetic Studies in Rodents: Measuring the time-course of this compound concentrations in plasma and brain tissue after oral or intravenous administration is essential to determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kpuu).
-
Brain Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid of freely moving animals, providing a more accurate measure of the pharmacologically active concentration at the target site.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and other relevant compounds for comparison.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration | Source |
| IC50 (c-Abl1) | 33 nM | - | In vitro | [1] |
| IC50 (c-Abl2/Arg) | 14 nM | - | In vitro | [1] |
| Mean Day 1 Whole Brain Cmax | 98.1 ng/mL | Mouse | 100 mg/kg, p.o. | [1] |
| Mean Day 1 Plasma Cmax | 5060 ng/mL | Mouse | 100 mg/kg, p.o. | [1] |
| Brain:Plasma Ratio (at Tmax) | ~0.02 | Mouse | 100 mg/kg, p.o. | Calculated from[1] |
| Oral Bioavailability | 58.6% | Mouse | - | [1] |
Table 2: Comparison of CNS Penetration of Selected Tyrosine Kinase Inhibitors
| Compound | Brain-to-Plasma Ratio (Kp) | Kp,uu (unbound) | P-gp Substrate | Species | Source |
| This compound | ~0.02 | Not Reported | Reduced Affinity | Mouse | [1][4] |
| Imatinib | < 0.1 | Not Reported | Yes | Mouse | [13] |
| Nilotinib | ~0.01 | Not Reported | Yes | Mouse | [13] |
| Dasatinib | 0.45 | 0.19 | Yes | Mouse | [14] |
| Ponatinib | 0.8 | 0.3 | No | Mouse | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Materials:
-
Co-culture ready Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Primary or immortalized brain endothelial cells (e.g., hCMEC/D3)
-
Primary astrocytes and pericytes
-
Cell culture media and supplements
-
This compound stock solution (in DMSO)
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Methodology:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert with collagen.
-
Seed the brain endothelial cells on the apical side of the insert.
-
On the basolateral side of the insert, co-culture astrocytes and pericytes.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed (typically >150 Ω·cm²).
-
-
Permeability Assay:
-
Replace the media in the apical (donor) and basolateral (receiver) chambers with fresh, pre-warmed assay buffer.
-
Add this compound to the apical chamber at a final concentration of 1-10 µM.
-
Add Lucifer yellow to the apical chamber to assess the integrity of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately replace the volume of the collected sample with fresh assay buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
-
Protocol 2: In Vivo Brain and Plasma Pharmacokinetic Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain homogenization equipment
-
LC-MS/MS system
Methodology:
-
Dosing:
-
Administer a single oral dose of the this compound formulation to the animals (e.g., 10-50 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, anesthetize a subset of animals.
-
Collect blood via cardiac puncture into EDTA tubes.
-
Immediately perfuse the brain with ice-cold saline to remove blood contamination.
-
Excise the brain and store it at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma and brain concentrations of this compound versus time.
-
Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.
-
Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles to calculate the overall brain-to-plasma exposure ratio.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the CNS delivery of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]
- 4. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibikase Therapeutics Announces Development of Novel Formulation of this compound :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 6. hospitals-management.com [hospitals-management.com]
- 7. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomedicine of tyrosine kinase inhibitors [thno.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Novel therapeutic delivery for neurodegenerative diseases: Strategies to overcome CNS barriers - J Pharm Biol Sci [jpbs.in]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Model of the Blood–Brain Barrier for the Investigation and Isolation of the Key Drivers of Barriergenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 14. Development of Novel Therapeutics Targeting the Blood–Brain Barrier: From Barrier to Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Risvodetinib and Other c-Abl Inhibitors: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Risvodetinib's performance against other c-Abl inhibitors, supported by available experimental data. The focus is on the therapeutic potential of these inhibitors, particularly in the context of neurodegenerative diseases like Parkinson's.
Introduction to c-Abl Inhibition in Disease
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and migration.[1][2] Dysregulation of c-Abl activity has been implicated in the pathogenesis of several diseases, most notably chronic myeloid leukemia (CML).[1][3] More recently, compelling evidence has emerged linking c-Abl activation to the pathology of neurodegenerative disorders such as Parkinson's disease.[1][2][4] In Parkinson's, activated c-Abl is thought to contribute to the aggregation of alpha-synuclein and subsequent neuronal death.[1][4][5] This has led to the exploration of c-Abl inhibitors, originally developed as cancer therapeutics, as potential disease-modifying agents for neurodegenerative conditions.
This compound (formerly IkT-148009) is a novel, selective c-Abl kinase inhibitor specifically designed for neurological indications.[6] This guide compares the efficacy of this compound with other prominent c-Abl inhibitors, including Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib, based on available preclinical and clinical data.
Comparative Efficacy of c-Abl Inhibitors
The following table summarizes the in vitro potency of this compound and other c-Abl inhibitors against their primary target, the c-Abl kinase. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | c-Abl IC50 | Other Key Targets | Reference |
| This compound | 33 nM (c-Abl1), 14 nM (c-Abl2/Arg) | Selective for c-Abl1 and Abl2/Arg with limited inhibition of c-Kit and PDGFRa/b | [7] |
| Imatinib | ~600 nM | c-Kit, PDGFR | [8] |
| Nilotinib | 5-10 nM (in cells) | c-Kit, PDGFR | [1] |
| Dasatinib | <1 nM | Src family kinases, c-Kit | [7] |
| Bosutinib | 1.2 nM (for Src) | Src family kinases | [9] |
| Ponatinib | Not specified for wild-type c-Abl | Pan-BCR-ABL inhibitor, effective against T315I mutation | [10] |
Mechanism of Action in Neurodegeneration
The primary mechanism by which c-Abl inhibitors are thought to exert their neuroprotective effects is by mitigating the pathological aggregation of alpha-synuclein. Activated c-Abl can phosphorylate alpha-synuclein, promoting its aggregation and hindering its clearance.[1][4] By inhibiting c-Abl, these compounds can reduce alpha-synuclein pathology and protect neurons from degeneration.
Signaling Pathway of c-Abl in Parkinson's Disease Pathogenesis
Caption: c-Abl activation and α-synuclein aggregation create a feed-forward loop leading to neuronal death, which can be interrupted by c-Abl inhibitors.
Preclinical and Clinical Evidence
This compound
Recent Phase 2 clinical trial results for this compound in patients with untreated Parkinson's disease have shown promising signals.[11] The trial met its primary safety and tolerability endpoints.[11] While the trial was not powered for definitive efficacy, exploratory data indicated a dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition, suggesting a potential disease-modifying effect.[11] However, it's also reported that the trial did not meet its top hierarchical efficacy measure based on the MDS-UPDRS scale.[12]
Other c-Abl Inhibitors in Neurodegeneration Models
-
Imatinib: Has shown neuroprotective effects in preclinical models of Parkinson's disease, but its poor brain penetration is a significant limitation.[1][2]
-
Nilotinib: Demonstrates better brain penetration than Imatinib and has been shown to reduce alpha-synuclein levels and protect dopaminergic neurons in animal models.[1][13][14] Clinical trials in Parkinson's disease patients have yielded mixed results, with some studies suggesting potential benefits while others did not meet efficacy outcomes.[15][16]
-
Dasatinib, Bosutinib, and Ponatinib: These are potent c-Abl inhibitors, with Bosutinib also showing the ability to reduce alpha-synuclein levels in preclinical models.[17] Their potential in neurodegenerative diseases is still under investigation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of c-Abl inhibitors.
c-Abl Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Abl enzyme.
Workflow for a Typical c-Abl Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro potency of a c-Abl inhibitor.
Materials:
-
Recombinant c-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate (e.g., a synthetic peptide or a protein like GST-CrkL)
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, c-Abl enzyme, and substrate in a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).[18]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP or by using an ELISA-based method with a phosphospecific antibody.[19]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Alpha-Synuclein
This technique is used to detect and quantify the levels of alpha-synuclein protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against alpha-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue or lyse cells in ice-cold lysis buffer.[20]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[20]
-
Determine the protein concentration of the lysate using a protein assay.[20]
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.[20]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.[21]
-
Incubate the membrane with the primary antibody specific for alpha-synuclein.[21]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[21]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[21]
-
Quantify the band intensity to determine the relative levels of alpha-synuclein.
Cell Viability Assay (MTT/MTS Assay)
These assays are used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with the test compound at various concentrations for the desired duration.
-
Add the MTT or MTS reagent to each well.[22]
-
Incubate the plate for 1-4 hours at 37°C.[22] During this time, viable cells will convert the tetrazolium salt (MTT or MTS) into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[22]
-
Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a promising, brain-penetrant c-Abl inhibitor with demonstrated target engagement in the central nervous system. While direct comparative efficacy data against other c-Abl inhibitors in the context of neurodegeneration is limited, its distinct selectivity profile and encouraging, albeit early, clinical data in Parkinson's disease warrant further investigation. The established c-Abl inhibitors, originally developed for oncology, have provided crucial proof-of-concept for this therapeutic strategy in neurodegenerative models. Future head-to-head studies will be essential to definitively establish the comparative efficacy and safety of this compound against other agents in this class for the treatment of Parkinson's disease and other neurodegenerative conditions.
References
- 1. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl Inhibitors in Parkinson’s: Exploring Hypotheses on Alpha-Synuclein Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-synuclein aggregates induce c-Abl activation and dopaminergic neuronal loss by a feed-forward redox stress mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Nilotinib reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nilotinib reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neuro-sens.com [neuro-sens.com]
- 17. escholarship.org [escholarship.org]
- 18. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Western blot - alpha-synuclein [protocols.io]
- 21. pubcompare.ai [pubcompare.ai]
- 22. broadpharm.com [broadpharm.com]
Risvodetinib vs. Standard of Care for Parkinson's Disease: A Comparative Guide for Researchers
An objective analysis of the emerging therapeutic candidate risvodetinib in comparison to established treatments for early-stage Parkinson's disease, supported by available clinical trial data and detailed experimental methodologies.
This guide provides a comprehensive comparison of this compound, an investigational c-Abl tyrosine kinase inhibitor, with the current standard of care for Parkinson's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols of these therapeutic approaches.
Executive Summary
This compound, a novel, orally administered, selective c-Abl tyrosine kinase inhibitor, is being investigated as a potential disease-modifying therapy for Parkinson's disease. Its proposed mechanism of action targets the underlying neurodegenerative processes, a significant departure from the current standard of care, which primarily focuses on symptomatic relief.
Standard of care for early Parkinson's disease typically involves dopamine replacement therapies such as levodopa, dopamine agonists, and monoamine oxidase-B (MAO-B) inhibitors. While effective in managing motor symptoms, these treatments do not halt disease progression and are often associated with long-term complications.
This guide presents a comparative analysis of the quantitative data from clinical trials of this compound and standard-of-care treatments, details the experimental protocols of key studies, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound:
This compound is designed to block the activity of c-Abl, a tyrosine kinase that becomes overactive in Parkinson's disease.[1] The activation of c-Abl is linked to the misfolding and accumulation of alpha-synuclein, a protein that forms toxic aggregates in neurons, and to the impairment of cellular clearance mechanisms.[1] By inhibiting c-Abl, this compound aims to:
-
Promote the clearance of toxic alpha-synuclein aggregates.
-
Restore the function of Parkin, a protein crucial for mitochondrial health and protein clearance.[1]
-
Protect neurons from cell death.[1]
This mechanism suggests a potential for this compound to slow or halt the progression of Parkinson's disease.[1]
Standard of Care (Levodopa):
Levodopa, the most effective symptomatic treatment for Parkinson's disease, is a precursor to dopamine.[1] It is transported into the brain and converted into dopamine, thereby replenishing the depleted levels of this neurotransmitter in the striatum. This restoration of dopamine signaling alleviates the motor symptoms of the disease. However, levodopa does not prevent the ongoing loss of dopaminergic neurons.
Clinical Efficacy
This compound: Phase 2 '201' Trial
The '201' trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study evaluating the safety and tolerability of this compound in patients with early, untreated Parkinson's disease.[2][3]
| Endpoint | Placebo | This compound (50 mg) | This compound (100 mg) | This compound (200 mg) |
| Primary Endpoint: Safety & Tolerability | Met | Met | Met | Met |
| MDS-UPDRS Parts II + III (Combined Score) | No significant improvement | No significant improvement | No significant improvement | No significant improvement |
| MDS-UPDRS Part II (Motor Experiences of Daily Living) | - | Nominally significant improvement | Nominally significant improvement | - |
| Schwab & England ADL Scale | - | Nominally significant improvement | - | - |
| Cutaneous α-synuclein Deposition | - | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Data sourced from publicly available trial results.[2][3][4][5] Note: The trial did not meet its primary efficacy endpoint for the combined MDS-UPDRS Parts II and III score.[6]
Standard of Care: Representative Clinical Trial Data for Early Parkinson's Disease
| Treatment | Trial | Duration | Primary Endpoint | Result |
| Levodopa | ELLDOPA | 40 weeks | Change in UPDRS score | Significant, dose-dependent reduction in UPDRS scores compared to placebo.[7] |
| Levodopa | LEAP | 80 weeks | Change in UPDRS score | No significant difference in UPDRS score change between early and delayed start of levodopa, suggesting no disease-modifying effect.[1] |
| MAO-B Inhibitors (Rasagiline) | Phase III | 26 weeks | Change in MDS-UPDRS Parts II + III | Significant improvement compared to placebo (-6.39 point difference).[8] |
| Dopamine Agonists (Tavapadon) | TEMPO-1 | 26 weeks | Change in MDS-UPDRS Parts II + III | Statistically significant improvement from baseline compared to placebo (-9.7 to -10.2 point improvement vs. +1.8 in placebo).[9][10] |
Safety and Tolerability
This compound:
In the Phase 2 '201' trial, this compound was generally safe and well-tolerated, with an adverse event profile similar to placebo.[5][11] 95% of enrolled participants completed the 12-week dosing period.[5][11]
| Adverse Event | Placebo | This compound (All Doses) |
| Any Adverse Event | Similar frequency to this compound | Similar frequency to placebo |
| Mild to Moderate AEs | Majority of events | Majority of events |
| Serious AEs | Not specified | Not specified |
Data from the Phase 2 '201' trial.[5][11]
Standard of Care:
| Treatment | Common Adverse Events |
| Levodopa | Nausea, vomiting, orthostatic hypotension, dyskinesias (long-term use). |
| Dopamine Agonists | Nausea, somnolence, hallucinations, impulse control disorders. |
| MAO-B Inhibitors | Nausea, headache, insomnia. |
Experimental Protocols
This compound Phase 2 '201' Trial (NCT05424276)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 126 individuals with early-stage, untreated Parkinson's disease.[5][11]
-
Intervention: Once-daily oral doses of this compound (50 mg, 100 mg, or 200 mg) or placebo.[3]
-
Primary Endpoints: Safety and tolerability.[3]
-
Secondary Endpoints: A hierarchy of 15 functional assessments including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I, II, and III, Schwab and England Activities of Daily Living (SEADL) scale, and patient/clinician global impressions of severity.[3]
-
Exploratory Endpoints: Change in tissue-deposited pathological alpha-synuclein in skin biopsies.[3]
References
- 1. neurologylive.com [neurologylive.com]
- 2. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. neurologylive.com [neurologylive.com]
- 5. ABLi Therapeutics Reports Final Results from the Phase 2 ‘201 Trial’ Evaluating this compound for the Treatment of Parkinson’s Disease - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. nowyouknowneuro.com [nowyouknowneuro.com]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.abbvie.com [news.abbvie.com]
- 10. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
Cross-Validation of Risvodetinib's Mechanism of Action: A Comparative Analysis with Alternative c-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Risvodetinib's performance with other c-Abl inhibitors investigated for Parkinson's disease, supported by available experimental data. The focus is on the cross-validation of its mechanism of action through comparative clinical trial outcomes and relevant biomarker studies.
Introduction to this compound and the Role of c-Abl in Parkinson's Disease
This compound is a selective inhibitor of c-Abl, a non-receptor tyrosine kinase.[1] In the context of Parkinson's disease, the overactivity of c-Abl has been implicated in the pathological cascade, particularly in the phosphorylation and subsequent aggregation of alpha-synuclein, a key component of Lewy bodies.[2] By inhibiting c-Abl, this compound aims to reduce alpha-synuclein pathology, thereby potentially slowing or halting the neurodegenerative process.[3]
Comparative Clinical Trial Data
The following tables summarize the key quantitative outcomes from Phase 2 clinical trials of this compound and two other c-Abl inhibitors, Nilotinib and Vodobatinib.
| Table 1: this compound Phase 2 '201 Trial' Efficacy Results (12 Weeks) | |||
| Outcome Measure | Placebo | This compound (50 mg) | This compound (100 mg) |
| Change from Baseline in MDS-UPDRS Part II Score | - | Nominally Significant Improvement | Nominally Significant Improvement |
| Change from Baseline in Schwab and England Activities of Daily Living (SEADL) Score | - | Nominally Significant Improvement | - |
| Cutaneous Neuronal Alpha-Synuclein Deposition | - | Dose-dependent reduction observed | Dose-dependent reduction observed |
MDS-UPDRS Part II: Movement Disorder Society-Unified Parkinson's Disease Rating Scale Part II (Motor Experiences of Daily Living). A lower score indicates improvement. SEADL: A scale measuring activities of daily living, where a higher score indicates better function. Note: Specific p-values and mean change values are not fully publicly available.[4][5][6][7][8]
| Table 2: Nilotinib Phase 2 Clinical Trial Efficacy Results | ||
| Outcome Measure | Placebo | Nilotinib (150 mg & 300 mg) |
| Change from Baseline in MDS-UPDRS Part III Score (ON state) | - | Significantly worse than placebo (300 mg) |
| Change from Baseline in MDS-UPDRS Part II Score (300mg) | - | Worsening from baseline to 12 months |
| Alpha-Synuclein Levels (150mg) | - | Non-significant reduction |
MDS-UPDRS Part III: Motor Examination. A higher score indicates worsening. Note: Different trials of Nilotinib have shown conflicting results, with some suggesting potential benefits on biomarkers but lacking clear clinical efficacy.[9][10][11][12][13]
| Table 3: Vodobatinib Phase 2 'PROSEEK' Trial Efficacy Results (40 Weeks) | |
| Outcome Measure | Placebo |
| Change from Baseline in MDS-UPDRS Part III Total Score | No significant difference |
Note: The PROSEEK study was terminated early due to a lack of evidence of treatment benefit.[14][15][16][17][18]
Experimental Protocols
Detailed proprietary protocols for the clinical trials are not publicly available. However, based on published literature, the key experimental methodologies are outlined below.
Quantification of Cutaneous Phosphorylated Alpha-Synuclein
This biomarker assay is crucial for assessing the target engagement and downstream effects of c-Abl inhibitors.
-
Biopsy Collection: A skin punch biopsy (typically 3-mm) is collected from a standardized location, such as the cervical paravertebral area.[2]
-
Tissue Processing: The biopsy sample is fixed, and cryosectioned into thin slices (e.g., 50-μm).[19]
-
Immunohistochemistry: The sections are stained using a dual-immunolabeling technique.
-
Primary Antibodies: A primary antibody against phosphorylated alpha-synuclein (p-syn) and a pan-neuronal marker (e.g., PGP9.5) are used.[2]
-
Secondary Antibodies: Fluorescently labeled secondary antibodies are used to visualize the primary antibodies.
-
-
Imaging and Analysis: The stained sections are imaged using confocal microscopy. The amount of phosphorylated alpha-synuclein within the nerve fibers is then quantified.[20][21][22]
c-Abl Kinase Activity Assay
This in vitro assay is used to determine the inhibitory potential of compounds like this compound.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the c-Abl kinase.
-
Components:
-
Recombinant c-Abl enzyme.
-
A specific peptide substrate for c-Abl.
-
ATP (the phosphate donor).
-
The test compound (e.g., this compound).
-
-
Procedure:
-
The c-Abl enzyme is incubated with the test compound at various concentrations.
-
The substrate and ATP are added to initiate the kinase reaction.
-
The reaction is stopped after a defined period.
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
ELISA: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[23]
-
Radiometric assays: Using radioactively labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[24]
-
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[25][26]
Visualizing the Mechanism and Workflow
Signaling Pathway of c-Abl in Parkinson's Disease and this compound's Intervention
Caption: this compound inhibits c-Abl kinase, preventing alpha-synuclein phosphorylation and aggregation.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for evaluating this compound's efficacy in clinical trials.
Conclusion
The available data suggests that this compound holds promise as a disease-modifying therapy for Parkinson's disease by targeting the c-Abl kinase and reducing alpha-synuclein pathology. While the Phase 2 trial did not meet its primary efficacy endpoint based on the combined MDS-UPDRS Parts 2 and 3, it did show nominal statistical significance in improving motor experiences of daily living (MDS-UPDRS Part II) and activities of daily living (SEADL) at specific doses.[5][6][7][8] Furthermore, the observed dose-dependent reduction in cutaneous neuronal alpha-synuclein provides direct evidence of target engagement and a biological effect on the core pathology of the disease.[4][5]
In comparison, other c-Abl inhibitors like Nilotinib and Vodobatinib have failed to demonstrate clear clinical benefits in their respective Phase 2 trials, with some studies even suggesting a worsening of motor symptoms.[9][10][11][12][13][14][15][16][17][18] This contrast highlights the potential of this compound as a more effective candidate within this drug class. However, it is important to note that the development of this compound for Parkinson's disease by Inhibikase has been paused.[27] Further investigation and larger, longer-term clinical trials would be necessary to definitively establish the clinical efficacy and safety of this compound.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Immunohistochemical Detection of Synuclein Pathology in Skin in Idiopathic Rapid Eye Movement Sleep Behavior Disorder and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. neurologylive.com [neurologylive.com]
- 6. ABLi releases Phase II this compound results for PD [clinicaltrialsarena.com]
- 7. ABLi Therapeutics Reports Final Results from the Phase 2 ‘201 Trial’ Evaluating this compound for the Treatment of Parkinson’s Disease - BioSpace [biospace.com]
- 8. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 9. Nilotinib: results from the latest trial | Parkinson's UK [parkinsons.org.uk]
- 10. neurologytoday.aan.com [neurologytoday.aan.com]
- 11. Efficacy of Nilotinib in Patients With Moderately Advanced Parkinson Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Safety and Clinical Effects of Nilotinib in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. expresspharma.in [expresspharma.in]
- 15. uk.marketscreener.com [uk.marketscreener.com]
- 16. SPARC announces results from interim analysis of PROSEEK study of Vodobatinib in patients with early Parkinson’s disease [pharmabiz.com]
- 17. angelone.in [angelone.in]
- 18. newindianexpress.com [newindianexpress.com]
- 19. frontiersin.org [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Skin Biopsy Detection of Phosphorylated α-Synuclein in Patients With Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. providence.elsevierpure.com [providence.elsevierpure.com]
- 23. promega.com [promega.com]
- 24. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 27. firstwordpharma.com [firstwordpharma.com]
Independent Verification of Risvodetinib Clinical Trial Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Risvodetinib's performance with current standard-of-care treatments for early-stage Parkinson's disease. The information is based on publicly available clinical trial data and aims to support independent verification and further research.
This compound, an investigational c-Abl tyrosine kinase inhibitor, has emerged as a potential disease-modifying therapy for Parkinson's disease. Unlike traditional treatments that primarily manage symptoms, this compound targets the underlying neurodegenerative processes.[1][2] This guide summarizes the quantitative data from its Phase 2 clinical trial and compares its potential efficacy with established first-line treatments.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of c-Abl, a non-receptor tyrosine kinase.[3][4] In Parkinson's disease, c-Abl is believed to be overactive, contributing to the pathological cascade that leads to neuronal cell death.[4] By inhibiting c-Abl, this compound is designed to halt this destructive process, potentially leading to the clearance of toxic alpha-synuclein aggregates and the restoration of normal cellular function.[4]
Clinical Trial Data: this compound Phase 2 '201' Trial (NCT05424276)
The '201' trial was a Phase 2, randomized, double-blind, placebo-controlled study evaluating the safety, tolerability, and efficacy of this compound in patients with untreated Parkinson's disease.[5][6] The trial enrolled 126 participants who received once-daily oral doses of 50 mg, 100 mg, or 200 mg of this compound or a placebo for 12 weeks.[5]
Efficacy Data
The trial's primary endpoints were safety and tolerability, which were met, with this compound demonstrating an adverse event profile similar to placebo.[5][7] Key secondary efficacy endpoints focused on motor and non-motor functions. While the trial was not powered for definitive efficacy, it showed promising signals.[4]
Table 1: Key Efficacy Outcomes of the this compound Phase 2 '201' Trial
| Outcome Measure | This compound Dose | Result | p-value (nominal) |
| MDS-UPDRS Part 2 (Motor Experiences of Daily Living) | 100 mg | 1.41-point improvement | 0.036 |
| SEADL (Schwab and England Activities of Daily Living Scale) | 50 mg | 4% increase | 0.0004 |
Source: Inhibikase Therapeutics SEC Filing, January 2025[7]
An unblinded analysis of a small subgroup of 11 participants who were withdrawn from the trial due to a temporary clinical hold provided preliminary data on the 200 mg dose. In this subset, the 200 mg dose group showed an average decrease of 8.7 points in the combined MDS-UPDRS Parts 2 and 3 scores, compared to a 1.7-point increase in the placebo group.[8][9] The 100 mg group showed a 1.3-point decrease.[9] It is important to note that this was a small, unblinded subset of patients, and these results should be interpreted with caution.
Biomarker Data
An exploratory endpoint of the '201' trial was the assessment of alpha-synuclein pathology in skin biopsies. The results indicated a dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition, suggesting a potential disease-modifying effect.[4][10] This is the first time an experimental treatment has demonstrated a reduction in the underlying pathology of Parkinson's disease in a clinical trial.[5][11]
Comparison with Standard of Care for Early-Stage Parkinson's Disease
A direct head-to-head clinical trial comparing this compound with the current standard of care for early-stage Parkinson's disease has not been conducted. The following tables provide a summary of the general efficacy of first-line treatments based on published literature, which can serve as an indirect comparison.
Table 2: Efficacy of Standard of Care Treatments in Early-Stage Parkinson's Disease
| Treatment Class | Drug Examples | Typical Efficacy in Early PD (vs. Placebo) |
| Levodopa | Carbidopa/Levodopa | Significant improvement in motor symptoms (UPDRS scores). |
| Dopamine Agonists | Pramipexole, Ropinirole | Moderate improvement in motor symptoms. |
| MAO-B Inhibitors | Rasagiline, Selegiline | Small but statistically significant improvement in motor symptoms (e.g., ~3.8-point reduction in motor UPDRS). |
Experimental Protocols
This compound Phase 2 '201' Trial (NCT05424276) Workflow
Inclusion Criteria (Summary):
-
Diagnosis of Parkinson's disease.
-
Untreated with any current Parkinson's disease medication.
Exclusion Criteria (Summary):
-
Atypical parkinsonism.
-
Significant cognitive impairment.
-
Other major medical conditions that could interfere with the study.
Methodology for Skin Biopsy and Alpha-Synuclein Analysis: While the specific proprietary methods used in the '201' trial are not fully detailed in public disclosures, the general approach for detecting alpha-synuclein in skin biopsies involves immunohistochemistry or immunofluorescence. These techniques use antibodies to specifically label and visualize phosphorylated alpha-synuclein deposits in the nerve fibers of the skin. Quantification can be performed through manual counting by a trained pathologist or by using automated image analysis software.
Conclusion and Future Directions
The Phase 2 clinical trial data for this compound suggests a favorable safety profile and promising, albeit not definitive, signals of efficacy in early-stage, untreated Parkinson's disease. The statistically significant improvements in the MDS-UPDRS Part 2 and SEADL scales at specific doses, coupled with the novel finding of reduced alpha-synuclein pathology in skin biopsies, warrant further investigation.
However, it is crucial to acknowledge the limitations of the current data. The efficacy findings are based on secondary endpoints from a trial not powered for statistical significance on these measures. The promising results from the small, unblinded subset of patients on the 200 mg dose require confirmation in a larger, controlled setting.
A direct comparison with the established standard of care is not yet possible. While this compound's potential as a disease-modifying agent is a significant point of differentiation, its symptomatic efficacy relative to potent therapies like Levodopa remains to be determined.
Future research, including a larger, adequately powered Phase 3 clinical trial, is necessary to definitively establish the clinical benefit of this compound and to further elucidate its role in the management of Parkinson's disease. Researchers are encouraged to critically evaluate the forthcoming data from the this compound clinical development program.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 3. neurologylive.com [neurologylive.com]
- 4. neurologylive.com [neurologylive.com]
- 5. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 6. Inhibikase Therapeutics Completes Enrollment of the Phase 2 ‘201’ Trial Evaluating this compound in Untreated Parkinson’s Disease :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 7. Inhibikase Scraps Parkinson’s Drug After Disappointing Mid-Stage Data - BioSpace [biospace.com]
- 8. Inhibikase Therapeutics Highlights Unblinded Functional Analysis from the 201 Trial of this compound in Untreated Parkinson’s Disease and Provides Update on Ongoing Enrollment :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
Risvodetinib: A Potential Disease-Modifying Therapy for Parkinson's Disease Compared to Symptomatic Treatments
A paradigm shift in Parkinson's disease treatment may be on the horizon with the emergence of risvodetinib, a novel c-Abl kinase inhibitor. Unlike current therapies that primarily manage symptoms, this compound shows promise as a disease-modifying agent by targeting the underlying pathology of the disease. This guide provides a comprehensive comparison of this compound's potential with established symptomatic treatments for Parkinson's disease, supported by available experimental data.
Executive Summary
Current treatments for Parkinson's disease, such as levodopa, dopamine agonists, and MAO-B inhibitors, aim to alleviate motor symptoms by replenishing or mimicking the effects of dopamine in the brain.[1][2] While effective in managing symptoms, these therapies do not halt the progressive neurodegeneration that characterizes the disease.[3] this compound, in contrast, is designed to interfere with the disease process itself. By inhibiting the c-Abl kinase, it aims to prevent the accumulation of toxic alpha-synuclein aggregates, a key pathological hallmark of Parkinson's, and protect neurons from cell death.[4] Preclinical studies have demonstrated its potential to halt disease progression and even reverse functional loss.[4] Recent Phase 2 clinical trial data suggests that this compound is safe and well-tolerated, and shows promising signals of functional and pathological improvement in patients with early-stage Parkinson's disease.[5]
Comparative Data on Efficacy and Safety
The following tables summarize the available quantitative data for this compound from its Phase 2 "201 Trial" and provide a general overview of the efficacy and safety profiles of standard symptomatic treatments for Parkinson's disease.
Table 1: Efficacy of this compound vs. Symptomatic Treatments
| Feature | This compound | Levodopa | Dopamine Agonists | MAO-B Inhibitors |
| Mechanism of Action | c-Abl kinase inhibitor; potential disease modification[4] | Dopamine precursor; symptomatic relief[3][6] | Direct dopamine receptor stimulation; symptomatic relief[7] | Inhibit dopamine breakdown; symptomatic relief[8][9] |
| Primary Efficacy Endpoint | Not powered for efficacy in Phase 2; showed numerical trends favoring this compound[5][10] | Significant improvement in motor symptoms (UPDRS scores)[11] | Moderate improvement in motor symptoms[11] | Modest improvement in motor symptoms[9][12] |
| Effect on Disease Progression | Potential to slow or halt progression; reduced alpha-synuclein pathology in a Phase 2 trial[5][13] | No evidence of slowing disease progression[3] | Some imaging studies suggest a potential reduction in the rate of nigrostriatal innervation loss compared to levodopa[14] | Pre-clinical data suggested neuroprotection, but clinical trials have not definitively proven disease modification[8][9] |
| Key Clinical Outcomes | Nominally significant improvement in MDS-UPDRS Part 2 (motor experiences of daily living) at 100 mg and SEADL scale (activities of daily living) at 50 mg in a Phase 2 trial.[5] 13 out of 15 secondary assessments showed a numerical trend favoring this compound.[5] | Highly effective in controlling bradykinetic symptoms.[15] | Effective as monotherapy in early Parkinson's and as adjunctive therapy in advanced stages.[16] | Can be used as monotherapy in early disease or as an adjunct to other medications to reduce "off" time.[9] |
Table 2: Safety and Tolerability Profile
| Feature | This compound | Levodopa | Dopamine Agonists | MAO-B Inhibitors |
| Common Adverse Events | Mild to moderate adverse events with frequency and severity similar to placebo in a Phase 2 trial (e.g., nausea, diarrhea, vomiting, edema occurred no more frequently than placebo).[10][13] | Nausea, vomiting, orthostatic hypotension, and long-term motor complications (dyskinesias and "wearing-off").[11] | Nausea, somnolence, hallucinations, peripheral edema, orthostatic hypotension, and impulse control disorders.[11] | Generally well-tolerated; can cause nausea, headache, and may worsen dyskinesia when used with levodopa.[9][17] |
| Serious Adverse Events | No serious adverse events reported in the Phase 2 "201 Trial" at the tested doses.[18] | Motor fluctuations and dyskinesias can be disabling in the long term.[11] | Sudden sleep onset and impulse control disorders can be serious.[11] | Generally considered to have a good safety profile.[14] |
| Patient Completion Rate | 95% of enrolled participants completed the 12-week regimen in the Phase 2 trial.[5][10] | Adherence can be affected by side effects and complex dosing schedules. | Adherence can be limited by adverse effects.[11] | Generally well-tolerated.[17] |
Experimental Protocols
This compound: Phase 2 "201 Trial" (NCT05424276)
-
Objective: To evaluate the safety and tolerability of three doses of this compound in patients with early, untreated Parkinson's disease.[4]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: 126 participants with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[10][18]
-
Dosing Regimens: Participants were randomized (1:1:1:1) to receive one of three once-daily oral doses of this compound (50 mg, 100 mg, or 200 mg) or a placebo.[10]
-
Primary Endpoints: The primary endpoints were safety and tolerability, assessed by the frequency and severity of treatment-emergent adverse events.[4]
-
Secondary Endpoints: Secondary endpoints included assessments of motor and non-motor symptoms using various scales, such as the MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts 1, 2, and 3, the Schwab and England Activities of Daily Living (SEADL) scale, and others.[4]
-
Exploratory Endpoints: A subset of patients was assessed for changes in tissue-deposited pathological alpha-synuclein via skin biopsy.[4]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Targeting the c-Abl Signaling Pathway
This compound is a selective inhibitor of the non-receptor tyrosine kinase c-Abl. In Parkinson's disease, c-Abl is implicated in the pathological cascade that leads to the accumulation of alpha-synuclein and subsequent neuronal death. By inhibiting c-Abl, this compound is thought to restore cellular protective mechanisms, leading to the clearance of toxic alpha-synuclein aggregates and preventing neurodegeneration.
Caption: this compound's proposed mechanism of action in Parkinson's disease.
Experimental Workflow of the this compound Phase 2 "201 Trial"
The "201 Trial" was a meticulously designed study to assess the initial safety and tolerability of this compound in a specific patient population, laying the groundwork for future efficacy trials.
Caption: Workflow of the Phase 2 "201 Trial" for this compound.
Conclusion
This compound represents a significant departure from the current symptomatic treatment landscape for Parkinson's disease. Its unique mechanism of action, targeting the underlying pathology of alpha-synuclein aggregation, holds the potential to modify the course of the disease, a feat not achieved by existing therapies. While the Phase 2 "201 Trial" was not designed to demonstrate definitive efficacy, the promising safety profile and the observed trends in functional improvement, coupled with a reduction in alpha-synuclein pathology, provide a strong rationale for further investigation in larger, long-term Phase 3 trials.[5][14] For researchers and drug development professionals, this compound's journey highlights a pivotal shift towards developing therapies that address the root causes of neurodegenerative diseases, offering hope for more impactful interventions in the future.
References
- 1. Treatment & Medication | American Parkinson Disease Assoc. [apdaparkinson.org]
- 2. Recent Advances in Drug Therapy for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does levodopa help Parkinson's disease? [drugs.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. neurologylive.com [neurologylive.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 9. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 11. Parkinson Disease Treatment & Management: Approach Considerations, Symptomatic Therapy in Early Disease, Symptomatic Therapy in Moderate Disease [emedicine.medscape.com]
- 12. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 14. Dopamine agonists in Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 15. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Parkinson's disease - Treatment - NHS [nhs.uk]
- 18. ABLi releases Phase II this compound results for PD [clinicaltrialsarena.com]
Benchmarking Risvodetinib's Safety Profile Against Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvodetinib (formerly IKT-148009) is a novel, orally administered, selective c-Abl tyrosine kinase inhibitor currently under investigation for the treatment of Parkinson's disease.[1] Its mechanism of action, aimed at halting disease progression and reversing functional loss by targeting the underlying pathology of alpha-synuclein aggregation, sets it apart from current symptomatic treatments.[2] As this compound progresses through clinical trials, a thorough evaluation of its safety profile in comparison to other kinase inhibitors is crucial for the research and drug development community.
This guide provides an objective comparison of the safety profile of this compound with that of several established BCR-Abl kinase inhibitors primarily used in oncology: Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib. While the therapeutic indications differ significantly, this comparison offers valuable insights into the class-specific and target-related adverse event profiles of Abl kinase inhibitors.
Comparative Safety Profile of Kinase Inhibitors
The following table summarizes the key safety findings for this compound and the selected BCR-Abl kinase inhibitors. It is important to note that the patient populations in these clinical trials differ substantially, which can influence the type and incidence of adverse events. This compound has been studied in patients with Parkinson's disease, whereas the other inhibitors have been predominantly studied in patients with chronic myeloid leukemia (CML) and other malignancies.
| Drug Name (Target) | Indication(s) | Common Adverse Events (>20% incidence for comparators) | Serious Adverse Events and Boxed Warnings |
| This compound (c-Abl) | Parkinson's Disease | In Phase 1 and 2 trials, the adverse event profile was reported to be similar to placebo.[2][3] Mild adverse events in Phase 1 included muscle pain, diarrhea, and constipation.[1] The Phase 2 trial reported that common adverse events such as nausea, diarrhea, vomiting, edema, or cardiovascular events occurred no more frequently than in the placebo group.[2] | No serious adverse events were reported in the Phase 1 trial.[1] The Phase 2 trial met its primary safety endpoint with a profile similar to placebo.[2][3] |
| Imatinib (BCR-Abl, c-Kit, PDGFR) | CML, GIST, others | Fluid retention (edema), muscle cramps, musculoskeletal pain, rash, fatigue, nausea, diarrhea, headache, abdominal pain.[4] | Severe congestive heart failure and left ventricular dysfunction, severe hepatotoxicity, gastrointestinal perforation. |
| Dasatinib (BCR-Abl, SRC family, c-Kit, PDGFR) | CML, Ph+ ALL | Myelosuppression (neutropenia, thrombocytopenia, anemia), fluid retention (pleural effusion), diarrhea, headache, musculoskeletal pain, rash, fatigue, nausea.[5] | Myelosuppression, bleeding events, fluid retention, cardiovascular events (including myocardial infarction and QT prolongation), pulmonary arterial hypertension.[6] |
| Nilotinib (BCR-Abl, c-Kit, PDGFR) | CML, Ph+ ALL | Myelosuppression, rash, headache, nausea, fatigue, pruritus, myalgia, upper abdominal pain, diarrhea, constipation. | QT prolongation and sudden deaths, myelosuppression, pancreatitis, hepatotoxicity, fluid retention. |
| Bosutinib (BCR-Abl, SRC family) | CML | Diarrhea, nausea, thrombocytopenia, vomiting, abdominal pain, rash, anemia, fatigue, pyrexia, hepatic dysfunction.[7][8] | Gastrointestinal toxicity, myelosuppression, hepatic toxicity, cardiovascular toxicity (including cardiac failure and ischemic events), fluid retention, renal toxicity.[9][10] |
| Ponatinib (BCR-Abl and all single-mutation forms) | CML, Ph+ ALL | Rash, dry skin, abdominal pain, fatigue, headache, constipation, arthralgia, nausea, myalgia, hypertension. | Arterial and venous thrombosis and occlusions (including myocardial infarction, stroke, and peripheral vascular disease), hepatotoxicity, heart failure.[11][12] |
Experimental Protocols for Safety Assessment
The safety of kinase inhibitors is rigorously evaluated through a series of preclinical and clinical studies. While specific protocols are proprietary, the general methodologies are standardized.
Preclinical Safety Assessment
| Assay/Study Type | Purpose | Typical Methodology |
| In vitro Kinase Selectivity Profiling | To determine the inhibitor's specificity for its intended target and identify potential off-target kinases. | The inhibitor is tested against a large panel of kinases (kinome screening) at various concentrations to determine the IC50 (half-maximal inhibitory concentration) for each kinase. |
| In vitro Safety Pharmacology | To assess the effects of the drug on major physiological systems (cardiovascular, central nervous, and respiratory). | For cardiovascular safety, this includes hERG channel assays to assess the risk of QT prolongation and studies on isolated cardiac tissues. |
| In vivo Toxicology Studies | To identify potential target organs for toxicity and determine a safe starting dose for clinical trials. | Studies are conducted in at least two animal species (one rodent, one non-rodent) with repeated dosing over various durations (e.g., 28-day, 90-day studies). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of all major organs. |
| Genotoxicity Assays | To assess the potential of the drug to cause genetic damage. | A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents. |
| Carcinogenicity Studies | To evaluate the tumorigenic potential of the drug with long-term administration. | Typically two-year studies in rodents. These are conducted if there is a cause for concern from genotoxicity data, the drug's mechanism of action, or if the intended clinical use is for chronic conditions. |
Clinical Safety Assessment
| Phase of Trial | Primary Safety Objectives |
| Phase 1 | To determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) in a small group of healthy volunteers or patients. Safety is assessed through intensive monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests. |
| Phase 2 | To evaluate the safety and efficacy of the drug in a larger group of patients with the target disease. The safety profile is further characterized, and the incidence of common adverse events is determined. |
| Phase 3 | To confirm the safety and efficacy of the drug in a large, randomized, controlled trial against the standard of care. The safety database is expanded to detect less common adverse events. |
| Post-Marketing Surveillance (Phase 4) | To monitor the long-term safety of the drug in a broad patient population after it has been approved. This can identify rare or delayed adverse effects. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and the BCR-Abl inhibitors.
Caption: c-Abl signaling pathway in Parkinson's disease and the inhibitory action of this compound.
Caption: Simplified BCR-Abl signaling pathway in CML and the action of BCR-Abl inhibitors.
Discussion and Conclusion
The preclinical and early clinical data for this compound suggest a favorable safety and tolerability profile, particularly when compared to the established BCR-Abl kinase inhibitors used in oncology. The adverse events reported for this compound in early trials have been predominantly mild and with an incidence similar to placebo. This is in contrast to the more significant and sometimes severe adverse events associated with BCR-Abl inhibitors, which include myelosuppression, fluid retention, cardiovascular events, and gastrointestinal toxicity.
Several factors may contribute to this difference in safety profiles. Firstly, this compound is designed for high selectivity for c-Abl, potentially reducing off-target effects that can contribute to toxicity. Secondly, the patient populations are vastly different. Patients with CML are often heavily pre-treated and have underlying disease-related comorbidities that can increase their susceptibility to adverse events. In contrast, the clinical trials for this compound have so far focused on patients with Parkinson's disease who may have a different overall health status.
It is also important to consider the therapeutic window. The doses of BCR-Abl inhibitors used in cancer treatment are often pushed to the maximum tolerated dose to achieve a potent anti-leukemic effect. The required dose of this compound to achieve a neuroprotective effect in Parkinson's disease may be lower and associated with a wider therapeutic index.
References
- 1. Safety and efficacy of nilotinib in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 3. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 4. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP [sprycel-hcp.com]
- 6. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 10. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 11. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
Risvodetinib vs. Placebo: An Evaluation of a Novel Parkinson's Disease Therapy
A new therapeutic agent, Risvodetinib, has shown promise in a Phase 2 clinical trial by demonstrating a favorable safety profile and the potential to be the first treatment to reduce the underlying pathology of Parkinson's disease. While long-term data is not yet available, the initial 12-week study provides valuable insights for the research and drug development community.
This compound, an orally active, selective, and brain-penetrant c-Abl tyrosine kinase inhibitor, is being developed as a potential disease-modifying therapy for Parkinson's disease.[1][2] Unlike current treatments that primarily manage symptoms, this compound targets the fundamental disease mechanisms.[1][3] The core of its action lies in inhibiting the c-Abl enzyme, which plays a crucial role in the pathological cascade of Parkinson's disease.[1][4]
The activation of c-Abl by misfolded alpha-synuclein leads to a destructive cycle within neurons, including the accumulation of toxic alpha-synuclein, impaired mitochondrial function, and ultimately, nerve cell death.[1] By blocking c-Abl, this compound aims to halt this process, restore cellular repair mechanisms, and clear toxic proteins.[1] Preclinical studies in mouse models have shown that this mechanism can protect dopaminergic neurons from degeneration and reduce alpha-synuclein pathology.[2]
The '201 Trial': A Head-to-Head Comparison
The primary source of clinical data for this compound comes from the Phase 2 '201 Trial' (NCT05424276), a multicenter, double-blind, placebo-controlled study.[5][6][7] This trial evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with untreated Parkinson's disease over a 12-week period.[5][6]
Experimental Protocol: The '201 Trial'
The study enrolled 126 participants who were randomized to receive one of three daily doses of this compound (50 mg, 100 mg, or 200 mg) or a placebo.[5][6] The primary endpoint focused on safety and tolerability, assessing treatment-emergent adverse events, cardiovascular safety, and other standard laboratory analyses.[3] Secondary endpoints aimed to measure clinical benefit through various scales assessing motor and non-motor functions, including the Movement Disorders Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[5][7] Exploratory biomarkers, such as cutaneous neuronal alpha-synuclein deposition, were also analyzed to assess the drug's impact on the underlying pathology.[5][7]
Quantitative Data Summary
The '201 Trial' met its primary endpoint, demonstrating that this compound was safe and well-tolerated, with an adverse event profile similar to that of the placebo.[5][6]
| Outcome Measure | Placebo | This compound (50 mg) | This compound (100 mg) | This compound (200 mg) |
| Primary Endpoint: Safety & Tolerability | ||||
| Completion Rate | - | \multicolumn{3}{c | }{95% overall} | |
| Dosing Compliance | - | \multicolumn{3}{c | }{99% overall} | |
| Adverse Event Frequency | Similar to this compound | \multicolumn{3}{c | }{Similar to Placebo} | |
| Common Adverse Events (Nausea, Diarrhea, Vomiting, Edema) | Similar to this compound | \multicolumn{3}{c | }{No more frequent than Placebo} | |
| Falls (Reported as Adverse Event) | - | \multicolumn{3}{c | }{Reduced nearly 5-fold relative to Placebo} | |
| Secondary & Exploratory Endpoints | ||||
| MDS-UPDRS Part 2 | - | Favorable Trend | Nominally Statistically Significant | Favorable Trend |
| Schwab & England Activities of Daily Living (SEADL) | - | Nominally Statistically Significant | Favorable Trend | Favorable Trend |
| Cutaneous Neuronal Alpha-Synuclein Deposition | - | \multicolumn{3}{c | }{Dose-dependent reduction observed} |
Note: Specific p-values for statistical significance were not consistently reported in the publicly available sources.
Signaling Pathway of this compound
Discussion and Future Outlook
The initial findings from the '201 Trial' are encouraging, particularly the reduction in alpha-synuclein pathology, a first for an experimental therapy in Parkinson's disease.[5] The safety profile, being comparable to placebo, is also a significant positive outcome.[5][6] However, the 12-week duration of the trial is insufficient to evaluate the long-term benefits of this compound. Neurodegenerative diseases like Parkinson's progress over many years, and a longer-term study is necessary to determine if the observed pathological and functional changes translate into a sustained disease-modifying effect.
A one-year extension study of the '201 Trial' is underway, which will provide more data on the long-term safety and efficacy of this compound.[4][8] The results of this extension, along with a potential Phase 3 trial, will be critical in determining the ultimate role of this compound in the management of Parkinson's disease.[7] For the scientific community, the progress of this compound represents a significant step forward in the development of targeted therapies for neurodegenerative disorders.
References
- 1. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 6. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]
- 7. neurologylive.com [neurologylive.com]
- 8. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
